molecular formula C₂₂H₂₆N₈O₅ B018572 Methotrexate Dimethyl Ester CAS No. 34378-65-9

Methotrexate Dimethyl Ester

Cat. No.: B018572
CAS No.: 34378-65-9
M. Wt: 482.5 g/mol
InChI Key: DIQFVFAFHNQUTG-HNNXBMFYSA-N
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Description

Methotrexate Dimethyl Ester (CAS 34378-65-9) is an esterified analog of methotrexate used predominantly in biochemical and pharmacological research. This compound provides a critical tool for studying the molecular basis of methotrexate's mechanism of action, which involves the potent inhibition of the enzyme dihydrofolate reductase (DHFR). Researchers utilize this ester form specifically to investigate the enzyme's binding affinity and the subsequent effects on intracellular folate metabolism. The strategic dimethyl ester modification in its structure allows scientists to explore the impact of molecular alterations on bioactivity, stability, and cellular uptake. This offers valuable insights into how specific chemical modifications can fine-tune the interaction with biological targets. Methotrexate Dimethyl Ester serves as a key comparator in studies aiming to dissect structure-activity relationships, providing a foundation for understanding and designing more effective therapeutic agents. Applications: Investigation of DHFR inhibition kinetics and binding affinity. Research on folate metabolism and antifolate resistance mechanisms in cell models. As a structural analog for comparative studies in drug design and development. Please Note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N8O5/c1-30(11-13-10-25-19-17(26-13)18(23)28-22(24)29-19)14-6-4-12(5-7-14)20(32)27-15(21(33)35-3)8-9-16(31)34-2/h4-7,10,15H,8-9,11H2,1-3H3,(H,27,32)(H4,23,24,25,28,29)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQFVFAFHNQUTG-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60955926
Record name Dimethyl N-(4-{[(4-amino-2-imino-2,3-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)glutamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34378-65-9
Record name Dimethyl methotrexate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034378659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl N-(4-{[(4-amino-2-imino-2,3-dihydropteridin-6-yl)methyl](methyl)amino}benzoyl)glutamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYL METHOTREXATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/069DRA2V4U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comparative Analysis of the Mechanisms of Action: Methotrexate vs. Methotrexate Dimethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Methotrexate (MTX), a folate antagonist, is a cornerstone therapeutic agent with a broad spectrum of applications, ranging from cancer chemotherapy to the management of autoimmune diseases.[1][2] Its mechanism of action, primarily centered on the inhibition of dihydrofolate reductase (DHFR), has been extensively studied.[3][4] In the continuous quest to optimize its therapeutic index, various derivatives of MTX have been synthesized. Among these, Methotrexate Dimethyl Ester (MTX-DME), an esterified form of MTX, presents a compelling case for investigation.[5][6] This in-depth technical guide provides a comprehensive analysis of the core mechanisms of action of both Methotrexate and Methotrexate Dimethyl Ester, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the nuances of their cellular uptake, metabolic activation, and target engagement, supported by detailed experimental protocols and visual aids to facilitate a deeper understanding.

Part 1: The Established Paradigm - Mechanism of Action of Methotrexate

Methotrexate's therapeutic efficacy is rooted in its ability to disrupt folate metabolism, a critical pathway for cellular proliferation.[7][8] As a structural analog of folic acid, MTX competitively inhibits dihydrofolate reductase (DHFR), an enzyme essential for the reduction of dihydrofolate to tetrahydrofolate.[9][10] Tetrahydrofolate and its derivatives are vital cofactors in the synthesis of purines and thymidylate, the building blocks of DNA and RNA.[2][3]

The key steps in the mechanism of action of Methotrexate are:

  • Cellular Uptake: Methotrexate primarily enters cells through the reduced folate carrier (RFC), a ubiquitously expressed transport protein.[8][11] At higher concentrations, it can also be transported via the proton-coupled folate transporter and to a lesser extent, through receptor-mediated endocytosis by folate receptors.[8]

  • Polyglutamylation: Once inside the cell, MTX is converted into polyglutamated derivatives (MTX-PGs) by the enzyme folylpolyglutamate synthetase (FPGS).[11][12] This process is crucial as it traps the drug intracellularly, preventing its efflux, and enhances its inhibitory activity against DHFR and other folate-dependent enzymes.[11][13]

  • DHFR Inhibition: Both MTX and its polyglutamated forms are potent inhibitors of DHFR.[4] By binding to the active site of DHFR with high affinity, they prevent the regeneration of tetrahydrofolate, leading to a depletion of downstream folate cofactors.[3][9]

  • Downstream Effects: The depletion of tetrahydrofolate derivatives inhibits the de novo synthesis of purines and thymidylate, thereby arresting DNA and RNA synthesis and ultimately leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells like cancer cells.[2][7]

  • Anti-inflammatory Actions: In the context of autoimmune diseases, the mechanism is more complex. MTX polyglutamates also inhibit 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase, leading to an accumulation of AICAR and subsequent release of adenosine, a potent anti-inflammatory mediator.[11][14]

Signaling Pathway of Methotrexate Action

Methotrexate_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space MTX_ext Methotrexate MTX_int Methotrexate MTX_ext->MTX_int RFC MTX_PG Methotrexate Polyglutamates MTX_int->MTX_PG FPGS FPGS DHFR DHFR MTX_PG->DHFR Inhibition AICAR_T AICAR Transformylase MTX_PG->AICAR_T Inhibition DHF Dihydrofolate (DHF) DHF->DHFR THF Tetrahydrofolate (THF) Purines_Thymidylate Purine & Thymidylate Synthesis THF->Purines_Thymidylate DNA_RNA DNA & RNA Synthesis Purines_Thymidylate->DNA_RNA DHFR->THF FPGS->MTX_PG AICAR_T->Purines_Thymidylate AICAR AICAR Adenosine Adenosine AICAR->Adenosine Accumulation leads to

Caption: Methotrexate's mechanism of action.

Part 2: The Lipophilic Derivative - Methotrexate Dimethyl Ester

Methotrexate Dimethyl Ester (MTX-DME) is a derivative of MTX where the two carboxylic acid groups of the glutamate moiety are esterified with methyl groups.[5][6] This seemingly minor chemical modification has profound implications for the drug's physicochemical properties, most notably its lipophilicity. This increased lipophilicity is hypothesized to alter its interaction with biological membranes and, consequently, its mechanism of action.

The proposed mechanism of action for MTX-DME is as a prodrug that requires intracellular activation:

  • Enhanced Cellular Uptake: Due to its increased lipophilicity, MTX-DME is expected to passively diffuse across the cell membrane more readily than its parent compound, MTX. This could be particularly advantageous in overcoming resistance mechanisms that involve impaired RFC function.[15]

  • Intracellular Hydrolysis: Once inside the cell, MTX-DME must be hydrolyzed by intracellular esterases to release the active drug, Methotrexate. The efficiency of this conversion is a critical determinant of its overall cytotoxic potential.

  • Subsequent Action: Following hydrolysis, the liberated MTX is then expected to follow the same mechanistic pathway as exogenously administered MTX, including polyglutamylation by FPGS and inhibition of DHFR and other folate-dependent enzymes.

Comparative Cellular Entry and Activation

Comparative_Uptake cluster_intracellular Intracellular Space MTX_ext Methotrexate RFC RFC MTX_ext->RFC Active Transport MTX_DME_ext Methotrexate Dimethyl Ester Passive_Diffusion Passive Diffusion MTX_DME_ext->Passive_Diffusion Increased Lipophilicity MTX_int Methotrexate RFC->MTX_int MTX_DME_int Methotrexate Dimethyl Ester MTX_active Active Methotrexate Esterases Esterases MTX_DME_int->Esterases Esterases->MTX_active Hydrolysis

Caption: Cellular uptake of MTX vs. MTX-DME.

Part 3: Comparative Analysis

To provide a clear and concise comparison, the key mechanistic and physicochemical properties of Methotrexate and Methotrexate Dimethyl Ester are summarized in the table below.

FeatureMethotrexate (MTX)Methotrexate Dimethyl Ester (MTX-DME)
Chemical Nature Dicarboxylic acid, hydrophilicDimethyl ester, lipophilic
Cellular Uptake Primarily active transport via Reduced Folate Carrier (RFC)[8][11]Primarily passive diffusion across the cell membrane (hypothesized)[15]
Intracellular Activation Active upon entryRequires hydrolysis by intracellular esterases to form MTX (prodrug)
Primary Target Dihydrofolate Reductase (DHFR)[3][4]Dihydrofolate Reductase (DHFR) (after conversion to MTX)
Key Metabolic Step Polyglutamylation by FPGS[11][12]Hydrolysis to MTX, followed by polyglutamylation
Potential Advantages Well-established efficacy and clinical dataPotential to overcome RFC-mediated drug resistance; enhanced tissue penetration (hypothesized)
Potential Disadvantages Susceptible to RFC-mediated resistance; lower cell permeabilityEfficacy dependent on intracellular esterase activity; potential for altered toxicity profile

Part 4: Experimental Protocols

The following section details standardized protocols for evaluating the key mechanistic aspects of both Methotrexate and its dimethyl ester derivative.

Protocol 1: Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay quantifies the inhibitory potential of a compound against the DHFR enzyme.

Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[3][4]

Materials:

  • Purified recombinant human DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT)

  • Dihydrofolic acid (DHF)

  • NADPH

  • Methotrexate (positive control)

  • Methotrexate Dimethyl Ester (test compound)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare a reaction mixture containing DHFR assay buffer, NADPH (final concentration ~100 µM), and the DHFR enzyme.

  • Add varying concentrations of MTX (as a positive control) or MTX-DME to the wells of the microplate.

  • Add the DHFR enzyme reaction mixture to each well.

  • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding DHF (final concentration ~50 µM) to each well.

  • Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes.

  • Calculate the rate of reaction (decrease in absorbance over time) for each concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of DHFR activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

Protocol 2: Cytotoxicity (MTT) Assay

This colorimetric assay measures cell viability and is used to determine the cytotoxic effects of a compound.[1][7]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[1][2]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Methotrexate

  • Methotrexate Dimethyl Ester

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of MTX or MTX-DME for a predetermined period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.[9]

Protocol 3: Cellular Uptake Assay

This assay quantifies the amount of a compound that is taken up by cells over time.

Principle: Radiolabeled compounds (e.g., [3H]-Methotrexate) are used to track their entry into cells. The amount of radioactivity inside the cells is measured and used to determine the uptake rate.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Radiolabeled [3H]-Methotrexate

  • Unlabeled Methotrexate (for competition studies)

  • Methotrexate Dimethyl Ester

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Seed cells in 24-well plates and grow to near confluence.

  • On the day of the assay, wash the cells with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Add the transport buffer containing a known concentration of [3H]-Methotrexate to the cells. For competition studies, co-incubate with an excess of unlabeled MTX. To study MTX-DME uptake, a radiolabeled version would be ideal; if unavailable, indirect methods like measuring intracellular MTX after hydrolysis would be necessary.

  • Incubate the cells for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.

  • To stop the uptake, rapidly wash the cells three times with ice-cold PBS.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Determine the protein concentration of the cell lysate to normalize the uptake data.

  • Plot the intracellular concentration of the radiolabeled compound against time to determine the uptake kinetics.[16]

Conclusion and Future Directions

This guide has provided a detailed comparative analysis of the mechanisms of action of Methotrexate and its lipophilic derivative, Methotrexate Dimethyl Ester. While the action of MTX is well-defined, the mechanism of MTX-DME is largely inferred from its chemical structure and the behavior of similar lipophilic prodrugs. The increased lipophilicity of MTX-DME presents a promising strategy to enhance cellular uptake and potentially circumvent certain mechanisms of drug resistance.

Future research should focus on direct comparative studies to validate the hypothesized mechanism of MTX-DME. Key areas of investigation include:

  • Quantitative analysis of intracellular hydrolysis: Determining the rate and extent of MTX-DME conversion to MTX in various cell lines.

  • Direct comparison of cellular uptake: Utilizing radiolabeled MTX-DME to directly compare its uptake kinetics with that of MTX.

  • In vivo efficacy and toxicity studies: Evaluating the therapeutic index of MTX-DME in preclinical animal models to assess its potential for clinical translation.

By systematically addressing these questions, the scientific community can fully elucidate the therapeutic potential of Methotrexate Dimethyl Ester and pave the way for the development of more effective antifolate therapies.

References

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  • Jolivet, J., et al. (1983). Polyglutamylation, an important element in methotrexate cytotoxicity and selectivity in tumor versus murine granulocytic progenitor cells in vitro. PubMed, 43(2), 217-23.
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  • Armando Hasudungan. (2020, March 9). Methotrexate - Pharmacology (DMARDs, mechanism of action, side effects) [Video]. YouTube. [Link]

  • Kremer, J. M. (2004). Toward a better understanding of methotrexate.
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  • Aldeyra Therapeutics, Inc. (n.d.). Dihydrofolate Reductase Inhibition. Retrieved February 19, 2026, from [Link]

  • Kim, J. H., et al. (2015).
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  • Perez-Garcia, L. F., et al. (2022). OP0224 LACK OF FOLYLPOLYGLUTAMATE SYNTHETASE ACTIVITY AND METHOTREXATE POLYGLUTAMYLATION AS UNDERLYING MECHANISMS EXPLAINING WHY METHOTREXATE DOES NOT IMPAIR SPERM QUALITY.
  • Srinivasarao, M., & Low, P. S. (2015). Mechanisms and Implications of Dual-Acting Methotrexate in Folate-Targeted Nanotherapeutic Delivery. Molecules, 20(1), 1334-1347.
  • Fabre, G., et al. (1985). Impaired Polyglutamylation of Methotrexate as a Cause of Resistance in CCRF- CEM Cells after Short. Cancer Research, 45(11 Pt 1), 5553-9.
  • Tang, F., et al. (2024). Cellular pharmacokinetic of methotrexate and its modulation by folylpolyglutamate synthetase and γ-glutamyl hydrolase in tumor cells.
  • Fyfe, M. J., & Goldman, I. D. (1975). Alteration of Methotrexate Uptake in Human Leukemia Cells by Other Agents. Cancer Research, 35(8), 2137-42.
  • Pignatello, R., et al. (2000). Lipophilic methotrexate conjugates with antitumor activity. PubMed, 47(3), 293-303.
  • Khan, F., et al. (2020). In Silico Study Identified Methotrexate Analog as Potential Inhibitor of Drug Resistant Human Dihydrofolate Reductase for Cancer Therapeutics. Molecules, 25(15), 3494.
  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved February 19, 2026, from [Link]

  • Liem, A. A., & van Roon, E. N. (2020).
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  • Antony, A. C., et al. (1985). Observations on the intracellular accumulation of methotrexate and 5-methyltetrahydrofolate in uninduced, dimethylsulphoxide-induced and 1,25-dihydroxyvitamin D3-induced HL60 cells, and blood-monocyte-derived human macrophages. PubMed, 231(2), 439-51.
  • Gika, H. G., et al. (2018). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. Journal of Pharmaceutical and Biomedical Analysis, 147, 349-366.
  • Rosowsky, A., et al. (1982). Methotrexate analogues. 18. Enhancement of the antitumor effect of methotrexate and 3',5'-dichloromethotrexate by the use of lipid-soluble diesters. PubMed, 25(9), 960-4.
  • Ahmad, J., et al. (2023). Methotrexate-conjugated zinc oxide nanoparticles exert a substantially improved cytotoxic effect on lung cancer cells by inducing apoptosis. Frontiers in Pharmacology, 14, 1245678.
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  • Burger, A. M., et al. (2003). In Vitro and in Vivo Antitumor Activity of Methotrexate Conjugated to Human Serum Albumin in Human Cancer Cells1. Clinical Cancer Research, 9(9), 3233-3240.
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Sources

Spectroscopic Fingerprinting of Methotrexate Dimethyl Ester: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of Methotrexate Dimethyl Ester using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and professionals in drug development, this document offers not only procedural details but also the underlying scientific rationale for the experimental choices and interpretation of the resulting data.

Methotrexate, a cornerstone in the treatment of various cancers and autoimmune diseases, and its derivatives are of significant interest in pharmaceutical research. Methotrexate Dimethyl Ester, often identified as "Impurity J" in methotrexate drug products, serves as a critical case study for the application of modern analytical techniques in the structural elucidation and quality control of active pharmaceutical ingredients (APIs) and their related substances.[1][2] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification and characterization.

Molecular Structure and Spectroscopic Overview

Methotrexate Dimethyl Ester is the diester derivative of methotrexate, where the two carboxylic acid groups of the glutamate moiety are esterified with methyl groups. This structural modification significantly alters the molecule's polarity and, consequently, its spectroscopic characteristics compared to the parent drug.

This guide will systematically deconstruct the spectroscopic signature of Methotrexate Dimethyl Ester, providing a detailed interpretation of its ¹H NMR, ¹³C NMR, IR, and MS data.

Experimental Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Structural Elucidation prep Methotrexate Dimethyl Ester Sample nmr NMR Spectroscopy (¹H and ¹³C) prep->nmr Aliquots ir IR Spectroscopy prep->ir Aliquots ms Mass Spectrometry prep->ms Aliquots nmr_data Chemical Shifts & Coupling Constants nmr->nmr_data ir_data Vibrational Frequencies ir->ir_data ms_data m/z Values & Fragmentation ms->ms_data structure Confirm Molecular Structure nmr_data->structure ir_data->structure ms_data->structure

Caption: Workflow for the spectroscopic analysis of Methotrexate Dimethyl Ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. For Methotrexate Dimethyl Ester, both ¹H and ¹³C NMR provide critical information about the molecular framework.

Experimental Protocol: NMR

Sample Preparation: A sample of Methotrexate Dimethyl Ester is dissolved in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL. DMSO-d₆ is often a good choice due to its ability to dissolve a wide range of organic compounds.[3]

Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.

Data Acquisition: Standard one-dimensional ¹H and ¹³C{¹H} pulse sequences are utilized. For unambiguous assignment, two-dimensional correlation experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of Methotrexate Dimethyl Ester will exhibit a series of signals corresponding to the different proton environments in the molecule. The expected chemical shifts are influenced by the electronic environment of each proton.

Key Expected ¹H NMR Signals:

Proton EnvironmentApproximate Chemical Shift (δ, ppm)MultiplicityIntegrationKey Correlations (from 2D NMR)
Pteridine H-78.5 - 8.8Singlet1HHMBC to C-6, C-8a
Benzoyl H-2', H-6'7.6 - 7.8Doublet2HCOSY with H-3', H-5'
Benzoyl H-3', H-5'6.7 - 6.9Doublet2HCOSY with H-2', H-6'
Glutamate α-CH4.3 - 4.5Multiplet1HCOSY with β-CH₂, Amide NH
Methylene bridge (-CH₂-)4.7 - 4.9Singlet2HHMBC to C-6, C-1'
N-CH₃3.2 - 3.4Singlet3HHMBC to C-9, C-1'
Ester O-CH₃ (α and γ)3.6 - 3.7Singlets6H (2 x 3H)HMBC to α-C=O and γ-C=O
Glutamate β-CH₂1.9 - 2.2Multiplet2HCOSY with α-CH, γ-CH₂
Glutamate γ-CH₂2.2 - 2.4Multiplet2HCOSY with β-CH₂
Amine NH₂6.5 - 7.5Broad Singlets4H (2 x 2H)-
Amide NH8.0 - 8.3Doublet1HCOSY with α-CH

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The presence of two distinct singlets around 3.6-3.7 ppm, each integrating to 3H, is a key indicator of the two methyl ester groups, distinguishing the molecule from methotrexate and its monoesters.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The esterification of the carboxylic acids to methyl esters will cause a downfield shift of the carbonyl carbons and the appearance of signals for the new methoxy carbons.

Key Expected ¹³C NMR Signals:

Carbon EnvironmentApproximate Chemical Shift (δ, ppm)
Carbonyls (Ester, Amide)165 - 175
Pteridine Carbons145 - 165
Aromatic Carbons (Benzoyl)110 - 150
Glutamate α-CH50 - 55
Methylene bridge (-CH₂-)45 - 50
N-CH₃30 - 35
Ester O-CH₃ (α and γ)51 - 53
Glutamate β-CH₂25 - 30
Glutamate γ-CH₂30 - 35

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The signals corresponding to the two methoxy carbons of the ester groups are expected to appear in the 51-53 ppm region.

Structural Elucidation through NMR

G cluster_frags Primary Fragments M [M+H]⁺ m/z 483.2104 frag1 [M+H - CH₃OH]⁺ Loss of Methanol M->frag1 frag2 [M+H - H₂O]⁺ Loss of Water M->frag2 frag3 Cleavage at Amide Bond M->frag3 frag4 Pteridine Ring Fragmentation M->frag4

Sources

Methotrexate Dimethyl Ester: Overcoming Transport Resistance via Lipophilic Prodrug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methotrexate (MTX) remains a cornerstone antifolate in oncology and rheumatology, yet its efficacy is frequently compromised by transport-mediated resistance.[1] The hydrophilic nature of MTX (LogP ≈ -1.85) necessitates active transport via the Reduced Folate Carrier (RFC/SLC19A1) for cellular entry. Downregulation of RFC is a primary mechanism of acquired resistance in osteosarcoma and leukemic cell lines.

Methotrexate Dimethyl Ester (MTX-DME) represents a strategic chemical modification designed to bypass this bottleneck.[1] By esterifying the


- and 

-carboxyl groups of the glutamate moiety, the molecule acts as a lipophilic prodrug. This guide details the physicochemical rationale, synthesis, and validation protocols for MTX-DME, demonstrating its utility as a "Trojan Horse" to restore potency in RFC-deficient phenotypes.

The Physicochemical Rationale

The structural limitation of MTX lies in its glutamate tail. At physiological pH, the dicarboxylic acid moiety is ionized, preventing passive diffusion across the lipid bilayer.

Comparative Physicochemical Profile
FeatureMethotrexate (MTX)MTX Dimethyl Ester (MTX-DME)Implication
Molecular Weight 454.44 g/mol 482.49 g/mol Slight increase; negligible effect on diffusion.[1]
LogP (Octanol/Water) -1.85 (Hydrophilic)~1.2 (Estimated Lipophilic)MTX-DME partitions into membranes; MTX repels them.[1]
Transport Mechanism Active (RFC/PCFT)Passive DiffusionMTX-DME bypasses SLC19A1 downregulation.[1]
pKa (Glutamate) ~3.8, 4.8N/A (Esterified)MTX-DME remains uncharged at pH 7.[1]4.
Solubility High in aqueous baseLow in water; High in DMSO/CHCl

Requires specific formulation (e.g., liposomes/nanoparticles).[1]

Mechanism of Action: The "Trojan Horse" Pathway

The efficacy of MTX-DME relies on a specific intracellular activation sequence. It is not an active inhibitor of Dihydrofolate Reductase (DHFR) in its esterified form; it must be hydrolyzed in situ.

Signaling & Activation Diagram

MTX_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytosol MTX_Ext MTX (Polar) RFC RFC Transporter (SLC19A1) MTX_Ext->RFC Requires Binding MTX_DME_Ext MTX-DME (Lipophilic) Diffusion Passive Diffusion MTX_DME_Ext->Diffusion MTX_Int MTX (Free Acid) RFC->MTX_Int Active Transport MTX_DME_Int MTX-DME Diffusion->MTX_DME_Int Rapid Influx FPGS FPGS Enzyme MTX_Int->FPGS Glutamylation Esterase Carboxylesterases (CES1/CES2) MTX_DME_Int->Esterase Esterase->MTX_Int Hydrolysis MTX_PG MTX-Polyglutamate (Active Species) FPGS->MTX_PG Retention DHFR DHFR / TS (Target Enzymes) MTX_PG->DHFR Inhibition (Apoptosis)

Caption: Figure 1.[1][2] Dual entry pathways. MTX-DME utilizes passive diffusion to bypass RFC, undergoing intracellular hydrolysis by carboxylesterases to regenerate the active MTX parent compound.

Synthesis and Characterization Protocol

Safety Warning: Methotrexate is a potent teratogen and carcinogen.[1] All synthesis must occur in a Class II Biosafety Cabinet or a high-efficiency chemical fume hood.[1]

Synthesis of MTX-DME (Acid-Catalyzed Esterification)

This protocol utilizes a standard Fischer esterification modified for pteridine stability.[1]

Reagents:

  • Methotrexate (USP Grade)[1]

  • Anhydrous Methanol (MeOH)[1]

  • Thionyl Chloride (

    
    ) or Acetyl Chloride[1]
    
  • Sodium Bicarbonate (

    
    )[1]
    

Workflow:

  • Activation: Chill 20 mL of anhydrous MeOH to 0°C in an ice bath.

  • Acid Generation: Dropwise, add 2 mL of Thionyl Chloride to the MeOH. Note: This generates HCl in situ.[1] Exothermic reaction.

  • Solubilization: Add 500 mg (1.1 mmol) of MTX powder to the solution. The yellow powder will dissolve as the hydrochloride salt forms.

  • Reflux: Stir the mixture at room temperature for 24 hours. (Avoid high-heat reflux to prevent pteridine ring degradation).[1]

  • Quenching: Evaporate the solvent under reduced pressure (Rotavap) to yield a yellow residue.

  • Neutralization: Resuspend residue in ice-cold water. Adjust pH to 7.0 using saturated

    
    .[1]
    
  • Extraction: Extract 3x with Chloroform (

    
    ). MTX-DME will partition into the organic phase; unreacted MTX remains in the aqueous phase.
    
  • Purification: Dry organic layer over

    
    , filter, and evaporate. Recrystallize from MeOH/Ether.
    
Analytical Validation (HPLC)

To verify conversion and purity, use the following Reverse-Phase HPLC method:

  • Column: C18 (e.g., Agilent Zorbax, 5

    
    m, 4.6 x 150 mm).
    
  • Mobile Phase A: 0.1% TFA in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 302 nm.[1]

  • Expected Retention: MTX elutes early (~8 min); MTX-DME elutes later (~14 min) due to hydrophobicity.

Experimental Protocols: Validating the Prodrug

To prove the "Trojan Horse" hypothesis, one must demonstrate efficacy in an RFC-deficient model.

Cell Model Selection
  • Control Line: HepG2 or HT-29 (High RFC expression).[1]

  • Experimental Line: Saos-2 (Osteosarcoma) or specific RFC-null CHO mutants (Low/Null RFC expression).

In Vitro Cytotoxicity Assay (MTT)

Objective: Determine if MTX-DME restores toxicity in resistant cells.

  • Seeding: Plate Saos-2 cells at 5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment:

    • Arm A: MTX (0.01

      
      M to 100 
      
      
      
      M).[1]
    • Arm B: MTX-DME (0.01

      
      M to 100 
      
      
      
      M).[1]
    • Vehicle Control: DMSO (<0.5% final concentration).[1]

  • Incubation: 72 hours at 37°C.

  • Readout: Add MTT reagent. Solubilize formazan crystals.[1] Read Absorbance at 570 nm.[1]

  • Data Analysis: Calculate

    
    .
    
    • Expected Result: Saos-2 cells will show high resistance to MTX (

      
      M) but sensitivity to MTX-DME (
      
      
      
      M).[1]
Intracellular Accumulation Workflow

This protocol differentiates between membrane transport and intracellular retention.[1]

Experimental_Workflow Start Seed RFC-Deficient Cells (Saos-2) Treat Pulse with Drug (1h) (MTX vs MTX-DME) Start->Treat Wash Ice-Cold PBS Wash x3 (Stops Transport) Treat->Wash Timepoint 0-60 min Lysis Cell Lysis (Methanol/Triton X) Wash->Lysis Analysis HPLC-MS/MS Quantification Lysis->Analysis Detect: MTX, MTX-DME, MTX-PG

Caption: Figure 2. Uptake assay workflow. The ice-cold wash is critical to arrest active transport and diffusion immediately before lysis.

Clinical & Translational Implications

While MTX-DME solves the transport problem, it introduces new challenges that must be addressed in drug development.

The Selectivity Paradox

MTX relies on RFC, which is often overexpressed in certain tumors, providing a degree of selectivity. MTX-DME, by using passive diffusion, can enter all cells, potentially increasing systemic toxicity (e.g., hepatotoxicity, myelosuppression).[1]

  • Mitigation: Encapsulation in Liposomes or PEGylated Nanoparticles to enhance the Enhanced Permeability and Retention (EPR) effect, targeting the drug to the tumor microenvironment before release.

Hydrolytic Instability

Ester bonds are susceptible to plasma esterases (butyrylcholinesterase).[1]

  • Observation: High plasma instability leads to premature conversion back to MTX before the drug reaches the tumor.

  • Solution: Chemical modification of the ester group (e.g., using bulkier alkyl groups like t-butyl) or lipid-conjugation (e.g., DSPE-MTX) to sterically hinder extracellular hydrolysis.[1]

References

  • Rosowsky, A., et al. (1981).[1] "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors." Journal of Medicinal Chemistry.

  • Westerhof, G. R., et al. (1995).[1] "Carrier- and receptor-mediated transport of folate antagonists utilizing specific affinity probes." Molecular Pharmacology.

  • Ferreira, D., et al. (2021).[1][3] "Synthesis of Two Methotrexate Prodrugs for Optimizing Drug Loading into Liposomes." Molecules.

  • Matherly, L. H., & Goldman, D. I. (2003).[1] "Membrane transport of folates." Vitamins & Hormones.[1]

  • Florento, L., et al. (2012).[1] "The effect of genetic variations and the expression of the reduced folate carrier (RFC) on methotrexate cytotoxicity."[4][5] Cancer Research and Treatment.[1]

Sources

structural comparison of Methotrexate Dimethyl Ester and other Methotrexate esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methotrexate (MTX) remains the cornerstone antifolate for treating neoplastic and autoimmune diseases. However, its efficacy is often limited by cellular resistance mechanisms, specifically downregulation of the Reduced Folate Carrier (RFC). Methotrexate esters—specifically the Dimethyl Ester (MTX-DME) and various Monomethyl Esters (MTX-MME) —occupy a unique dual status in drug development. They are simultaneously investigated as lipophilic prodrugs capable of bypassing the Blood-Brain Barrier (BBB) and RFC-deficient transport, while also serving as critical process impurities that must be strictly controlled in GMP manufacturing.

This guide provides a structural, synthetic, and pharmacological comparison of these esters, offering actionable protocols for their synthesis and analytical separation.

Part 1: Structural Anatomy & Physicochemical Divergence

The structural modification of MTX at the glutamate tail fundamentally alters its pharmacokinetics. While the pteridine ring and p-aminobenzoic acid (PABA) moiety remain constant, esterification of the


 and 

carboxylic acids shifts the molecule from a hydrophilic dianion to a lipophilic neutral species.
Comparative Physicochemical Profile
FeatureMethotrexate (MTX)MTX Dimethyl Ester (MTX-DME)MTX

-Monomethyl Ester
Formula



Mol.[1] Weight 454.44 g/mol 482.49 g/mol 468.47 g/mol
Charge (pH 7.4) Dianionic (-2)Neutral (0)Monoanionic (-1)
LogP (Est.) -1.85 (Hydrophilic)~1.5 (Lipophilic)~0.2 (Amphiphilic)
Solubility High in alkaline aq.High in

, DMSO
Moderate in aq./organic
Transport Active (RFC/PCFT)Passive DiffusionMixed
Structural Visualization

The following diagram illustrates the structural relationship and the specific sites of esterification.

MTX_Structure cluster_0 Core Scaffold cluster_1 Ester Derivatives MTX_Core Pteridine Ring PABA Linker Glutamate Tail MTX_DME Dimethyl Ester (MTX-DME) (Lipophilic Prodrug) Both COOH blocked MTX_Core:glu->MTX_DME Fischer Esterification (Non-selective) MTX_Alpha Alpha-Monomethyl Ester (Impurity/Isomer) Alpha-COOH blocked MTX_Core:glu->MTX_Alpha Isomeric Mixture MTX_Gamma Gamma-Monomethyl Ester (Preferred Prodrug) Gamma-COOH blocked MTX_Core:glu->MTX_Gamma Regioselective Synthesis caption Fig 1. Structural derivation of MTX esters from the glutamate tail.

Part 2: Synthetic Pathways & Isomeric Challenges

The Regioselectivity Problem

Direct esterification of MTX is non-trivial due to the presence of two carboxylic acids with similar reactivity.

  • Global Esterification: Reacting MTX with excess methanol/acid yields MTX-DME . This is straightforward but removes the ionizing capability required for aqueous solubility.

  • Mono-Esterification: Attempting to make a mono-ester often results in a statistical mixture of

    
    -isomer, 
    
    
    
    -isomer, and diester. The
    
    
    -isomer is pharmacologically preferred as a prodrug because the
    
    
    -carboxyl group is critical for DHFR binding orientation.
Protocol: Synthesis of Methotrexate Dimethyl Ester (MTX-DME)

Context: This protocol uses thionyl chloride to generate anhydrous HCl in situ, driving the equilibrium toward the ester while managing the moisture sensitivity of the reaction.

Materials:

  • Methotrexate (anhydrous)

  • Methanol (HPLC Grade, dried)

  • Thionyl Chloride (

    
    )
    
  • Rotary Evaporator

  • Silica Gel (60 Å)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Flush a 100 mL round-bottom flask with nitrogen. Add 20 mL of dry methanol.

  • Activation: Cool the methanol to 0°C in an ice bath. Dropwise, add 1.0 mL of thionyl chloride. Causality: This exothermic reaction generates anhydrous HCl. Using aqueous HCl would introduce water, hindering the esterification equilibrium.

  • Addition: Add 500 mg (1.1 mmol) of Methotrexate to the solution.

  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux (approx. 65°C) for 4–6 hours. Validation: Monitor via TLC (System: DCM/MeOH 9:1). The starting material (baseline) should disappear, replaced by a high

    
     spot (DME).
    
  • Workup: Evaporate the solvent under reduced pressure. The residue will likely be the hydrochloride salt of the ester.

  • Neutralization: Redissolve in minimal water/methanol, neutralize with saturated

    
     to precipitate the free base, and extract into chloroform.
    
  • Purification: If distinct mono-ester spots are visible on TLC, purify via column chromatography (Silica gel, gradient elution 0-5% MeOH in DCM).

Part 3: Pharmacological Implications (The "Why")

The primary driver for developing MTX esters is to overcome transport resistance. Native MTX requires the Reduced Folate Carrier (RFC) to enter cells. Many tumors downregulate RFC to survive.

Mechanism of Action: The Prodrug Activation Loop

Esters act as "Trojan Horses." They enter via passive diffusion (independent of RFC) but must be hydrolyzed intracellularly by non-specific esterases (e.g., Carboxylesterase 1/2) to regenerate the active MTX.

Critical Note: MTX esters themselves bind poorly to Dihydrofolate Reductase (DHFR). They are strictly prodrugs. Furthermore, only the free acid form of MTX can be polyglutamated (adding Glu residues), which is the mechanism for cellular retention. Therefore, hydrolysis is the rate-limiting step for efficacy.

MOA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (BBB / Tumor) cluster_intracellular Intracellular Cytosol MTX_Ionic MTX (Ionic) RFC RFC Transporter (Often Downregulated) MTX_Ionic->RFC Blocked in Resistant Cells MTX_Esters MTX-DME / Esters (Lipophilic) Passive Passive Diffusion MTX_Esters->Passive MTX_Cyto Intracellular MTX RFC->MTX_Cyto Esterase Carboxylesterases Passive->Esterase DHFR DHFR Inhibition (Cell Death) MTX_Cyto->DHFR FPGS Polyglutamylation (Retention) MTX_Cyto->FPGS Storage Esterase->MTX_Cyto Hydrolysis (Activation) caption Fig 2. Esters bypass RFC resistance but require intracellular hydrolysis to activate.

Part 4: Analytical Characterization

Distinguishing the Dimethyl ester from the Monomethyl isomers (and the parent drug) is critical for Quality Control (QC) and pharmacokinetic studies.

HPLC Separation Strategy

Separation is best achieved using Reverse Phase Chromatography (RP-HPLC).

  • Stationary Phase: C18 (Octadecylsilyl) is standard.

  • Mobile Phase: Phosphate Buffer (pH 6.0) / Acetonitrile gradient.

  • Elution Order:

    • MTX (Parent): Most polar, elutes first.

    • Impurities: 7-OH-MTX (metabolite).[2][3]

    • MTX-MME (

      
      ):  Elute after MTX. Separation of 
      
      
      
      and
      
      
      often requires specific chiral columns or optimized pH (approx pH 6.0 maximizes resolution).
    • MTX-DME: Most lipophilic, elutes last (highest retention time).

NMR Identification

Proton NMR (


-NMR) provides definitive structural proof.
Proton EnvironmentMTX (

ppm)
MTX-DME (

ppm)
Diagnostic Feature
Pteridine H-7 ~8.6 (s)~8.6 (s)Unchanged (Core intact)
N-Methyl ~3.2 (s)~3.2 (s)Unchanged
Benzoyl Aromatic ~6.8 / 7.7 (d)~6.8 / 7.7 (d)Unchanged
Ester Methyls (

)
Absent 3.60 & 3.65 (s) Two distinct singlets appear

Note: In the Monomethyl esters, only one methoxy singlet will appear. The position of the glutamate


-proton shift can help distinguish 

vs

isomers due to proximity to the ester.

References

  • Rosowsky, A., et al. (1981). "Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors." Journal of Medicinal Chemistry.

  • Nair, M. G., et al. (1986). "Folate analogues. 26. Synthesis and antifolate activity of methotrexates with metabolically stable ester groups." Journal of Medicinal Chemistry.

  • Wang, Y., et al. (2021). "Enhancement of the brain delivery of methotrexate with administration of mid-chain ester prodrugs." Journal of Pharmaceutical Sciences.

  • European Pharmacopoeia (Ph. Eur.). "Methotrexate Monograph - Impurity Analysis.
  • Daicel Pharma Standards . "Methotrexate Dimethylester Hydrochloride Data Sheet."

Sources

Methodological & Application

Precision Quantitation of Methotrexate Dimethyl Ester (MTX-DME) in Biological Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details a robust analytical protocol for the quantification of Methotrexate Dimethyl Ester (MTX-DME) in biological samples (plasma/serum) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] Unlike the parent drug Methotrexate (MTX), MTX-DME contains labile ester linkages prone to rapid enzymatic hydrolysis ex vivo. This guide prioritizes sample stability, outlining a specific acidified protein precipitation workflow to arrest esterase activity immediately upon collection. The method achieves a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL with a dynamic range suitable for impurity profiling and pharmacokinetic assessment.

Introduction & Scientific Context

Methotrexate Dimethyl Ester (MTX-DME) is a lipophilic derivative of the antifolate drug Methotrexate. It appears in pharmaceutical contexts primarily as:

  • Process Impurity: A byproduct formed during the esterification steps of MTX synthesis or purification.

  • Prodrug Candidate: Investigated to enhance cellular uptake via passive diffusion, bypassing the reduced folate carrier (RFC) transport system required by polar MTX.

The Analytical Challenge: Stability

The quantification of MTX-DME is complicated by its instability. Plasma esterases (e.g., carboxylesterases, butyrylcholinesterase) rapidly hydrolyze the methyl ester groups, converting the analyte back into the parent drug (MTX) or mono-ester intermediates.

Causality in Protocol Design:

  • Standard MTX protocols fail: Conventional neutral extraction allows esterase activity to continue during sample processing, leading to underestimation of MTX-DME and overestimation of MTX.

  • Solution: This protocol utilizes Acidified Protein Precipitation and Low-Temperature Processing . The acid denatures enzymes and stabilizes the ester bond, while organic solvent precipitates the proteins, physically removing the enzymatic source.

Experimental Methodology

Reagents and Standards[3][4][5]
  • Analyte: Methotrexate Dimethyl Ester (CAS: 34378-65-9).[3]

  • Internal Standard (IS): Methotrexate-d3 (MTX-d3) or Methotrexate-d3 Dimethyl Ester (preferred if available to match lipophilicity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Dimethyl Sulfoxide (DMSO).[4]

Critical Stock Solution Note: Dissolve MTX-DME stock in 100% DMSO . Avoid protic solvents (methanol/water) for long-term stock storage to prevent solvolysis. Store at -80°C.

Sample Preparation Protocol (Self-Validating System)

This workflow is designed to minimize ex vivo hydrolysis.

Step 1: Collection & Stabilization

  • Collect blood into K2EDTA tubes pre-chilled on ice.

  • Centrifuge immediately at 4°C (2000 x g, 10 min) to harvest plasma.

  • Critical Step: If not analyzing immediately, add 0.5% Formic Acid to the plasma (10 µL FA per 1 mL plasma) before freezing to -80°C.

Step 2: Extraction (Acidified Protein Precipitation)

  • Thaw plasma samples on wet ice.

  • Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Add 20 µL of Internal Standard working solution (in 50:50 Water:MeOH).

  • Add 200 µL of Ice-Cold Precipitation Solvent (Acetonitrile containing 1.0% Formic Acid).

    • Why Acid? Lowers pH < 3.0, instantly denaturing esterases.

    • Why Cold? Kinetic slowing of any residual enzymatic activity.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to an autosampler vial containing 150 µL of Water (0.1% FA) to dilute the organic content prior to injection.

LC-MS/MS Conditions[2][4][7]

Chromatography:

  • System: UHPLC (e.g., Waters ACQUITY or Agilent 1290).

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or Waters BEH C18.

  • Column Temp: 40°C.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
0.50 5 Load
3.00 90 Elution of MTX-DME
3.50 90 Wash
3.60 5 Re-equilibration

| 5.00 | 5 | End |

Mass Spectrometry:

  • Ionization: ESI Positive Mode.

  • Source Temp: 500°C.

  • Spray Voltage: 4500 V.

MRM Transitions: The fragmentation of MTX-DME follows the cleavage of the glutamate tail. Since the methyl esters are located on the glutamate moiety, the primary fragment corresponds to the pterin-p-aminobenzoic acid core, which is identical to the major fragment of MTX.

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Role
MTX-DME 483.5 308.2 3528Quantifier
MTX-DME483.5175.13545Qualifier
MTX-d3 (IS)458.2311.23528Internal Standard

Visualizations

Analytical Workflow

The following diagram illustrates the critical stability checkpoints in the sample preparation process.

SamplePrep Sample Biological Sample (Plasma/Serum) Stabilization Immediate Stabilization (Ice + Acidification) Sample->Stabilization < 10 min PPT Protein Precipitation (ACN + 1% Formic Acid) Stabilization->PPT Denature Esterases Centrifuge Centrifugation (15,000g, 4°C) PPT->Centrifuge Dilution Dilution 1:1 (Water + 0.1% FA) Centrifuge->Dilution Supernatant LCMS LC-MS/MS Injection Dilution->LCMS

Caption: Workflow emphasizing acidification steps to prevent MTX-DME hydrolysis.

Fragmentation Pathway

Understanding the MS/MS transition is vital for specificity.

Fragmentation Parent MTX-DME Precursor [M+H]+ m/z 483.5 Fragment1 Pterin-pABA Core (Loss of Dimethyl Glutamate) m/z 308.2 Parent->Fragment1 Collision Energy 28eV Primary Quant Ion Fragment2 Pteridine Ring m/z 175.1 Parent->Fragment2 High Energy 45eV Fragment1->Fragment2 Secondary Fragmentation

Caption: ESI+ fragmentation pathway of MTX-DME yielding the quantitation ion m/z 308.2.

Method Validation Parameters

To ensure the "Trustworthiness" of this protocol, the following criteria must be met during validation:

  • Selectivity: Analyze blank plasma from 6 different sources. No interference >20% of the LLOQ peak area should be observed at the retention time of MTX-DME (approx. 3.0 min).

  • Linearity: 1.0 ng/mL to 1000 ng/mL. Use a weighted (1/x²) linear regression.

  • Accuracy & Precision:

    • Intra-day: CV < 15% (20% at LLOQ).

    • Inter-day: CV < 15%.[1][2][5]

  • Matrix Effect: Calculate the Matrix Factor (MF) by comparing post-extraction spiked samples to neat standards. An IS-normalized MF between 0.85 and 1.15 indicates successful compensation for ion suppression.

  • Stability (The "Acid Test"):

    • Bench-top Stability: Assess spiked plasma at Room Temperature for 4 hours. Note: Without acidification, >50% loss is expected. With acidification, loss should be <15%.

    • Freeze-Thaw: 3 cycles at -80°C.

Troubleshooting & Expert Insights

  • Issue: High Background of Parent MTX.

    • Cause: In-source fragmentation. MTX-DME can lose the glutamate tail in the ion source before the quadrupole, appearing as MTX.

    • Solution: Ensure chromatographic separation between MTX (more polar, elutes earlier ~1.5 min) and MTX-DME (less polar, elutes ~3.0 min). Do not rely solely on mass resolution; retention time separation is mandatory.

  • Issue: Degradation of Stock Solution.

    • Cause: Storage in methanol or presence of water.

    • Solution: Always use anhydrous DMSO for primary stocks.

  • Issue: Carryover.

    • Cause: Lipophilic nature of the ester.

    • Solution: Use a needle wash with high organic strength (e.g., ACN:IPA:Acetone 40:40:20).

References

  • Wu, Z., et al. "Separation, determination of six impurities in methotrexate drug substance using ultra-performance liquid chromatography."[6][7] Journal of Pharmaceutical and Biomedical Analysis, 2006. Link (Establishes MTX-DME as a known impurity and highlights DMSO stability).

  • Wang, L., et al. "Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis." Rapid Communications in Mass Spectrometry, 2012. Link (Foundational logic for ester stabilization in plasma).

  • Feng, Z., et al. "A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring." Drug Design, Development and Therapy, 2021. Link (Base method for MTX extraction and MS parameters).

  • Santa Cruz Biotechnology. "Methotrexate Dimethyl Ester Product Data." SCBT, Accessed 2024. Link (Physicochemical properties and MW confirmation).

Sources

Application Note: A Guide to Developing Cell-Based Assays with Methotrexate Dimethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methotrexate (MTX) is a cornerstone antifolate agent used in chemotherapy and for treating autoimmune diseases. Its therapeutic action stems from the potent inhibition of dihydrofolate reductase (DHFR), a critical enzyme in DNA synthesis and cellular replication.[1][2][3] Methotrexate Dimethyl Ester (MTX-DME) is a lipophilic derivative of MTX, created by esterifying the glutamate carboxyl groups.[4][5] This structural modification is hypothesized to enhance cell membrane permeability, potentially leading to altered intracellular accumulation and cytotoxic profiles compared to its parent compound. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust cell-based assays to characterize and quantify the biological activity of MTX-DME. We delve into the foundational principles, provide detailed, self-validating protocols for core assays, and offer insights into data interpretation and troubleshooting.

Foundational Concepts and Pre-Assay Considerations

The Scientific Rationale: Why Use a Dimethyl Ester?

Methotrexate, while effective, is a hydrophilic molecule that relies on active transport mechanisms, such as the reduced folate carrier 1 (RFC1), to enter cells.[3] The esterification of MTX to form MTX-DME fundamentally alters its physicochemical properties, making it significantly more lipophilic.[4] This enhanced lipophilicity suggests that MTX-DME may cross cellular membranes via passive diffusion, in addition to or in place of active transport.

This distinction is critical for several research applications:

  • Overcoming Resistance: Studying cell lines that have developed resistance to MTX through downregulation of RFC1.

  • Prodrug Dynamics: MTX-DME is effectively a prodrug. Once inside the cell, it is presumed that ubiquitous intracellular esterases cleave the methyl ester groups, releasing the active, polyglutamatable MTX molecule to exert its effect on DHFR.[3][4]

  • Comparative Pharmacology: Directly comparing the cytotoxic potency and uptake kinetics of MTX and MTX-DME can elucidate the impact of cellular entry mechanisms on drug efficacy.

Mechanism of Action: Inhibition of Folate Metabolism

The cytotoxic effects of MTX-DME are mediated by the intracellular release of methotrexate. MTX competitively and near-irreversibly binds to DHFR, outcompeting the endogenous substrate, dihydrofolate (DHF).[1][2] This inhibition blocks the regeneration of tetrahydrofolate (THF), a vital cofactor required for the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[2][3] The resulting depletion of nucleotide pools leads to the arrest of DNA synthesis, primarily during the S-phase of the cell cycle, and ultimately triggers apoptosis in rapidly proliferating cells.[2]

DHFR_Pathway cluster_0 Cellular Folate Metabolism cluster_1 Downstream Synthesis cluster_2 Pharmacological Intervention DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines required for Thymidylate Thymidylate Synthesis THF->Thymidylate required for DHFR->THF DNA & RNA Synthesis DNA & RNA Synthesis Purines->DNA & RNA Synthesis DNA Synthesis DNA Synthesis Thymidylate->DNA Synthesis MTX Methotrexate (from MTX-DME) MTX->DHFR Inhibits MTT_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h (Adherence) seed->incubate1 treat Treat with MTX-DME serial dilutions incubate1->treat incubate2 Incubate 72h (Drug Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Aspirate medium, add DMSO incubate3->solubilize read Read Absorbance (570 nm) solubilize->read end End read->end

Figure 2. Standard workflow for an MTT-based cell viability assay.
Protocol: Cell Proliferation (Crystal Violet Assay)

This assay provides a complementary endpoint by quantifying total cell biomass, which is directly proportional to cell number. It is simple, robust, and measures the cumulative effect of the drug on cell division.

Procedure:

  • Seeding and Treatment: Follow steps 1-3 from the MTT Assay Protocol (Section 2.1).

  • Cell Fixation:

    • After the 72-hour drug incubation, carefully aspirate all liquid from the wells.

    • Gently wash the cells once with 150 µL of PBS.

    • Add 100 µL of 4% paraformaldehyde (PFA) in PBS to each well and incubate for 15 minutes at room temperature to fix the cells.

    • Aspirate the PFA and wash gently with deionized water.

  • Staining:

    • Add 100 µL of 0.5% Crystal Violet staining solution (in 25% methanol) to each well.

    • Incubate for 20 minutes at room temperature.

    • Wash the plate thoroughly with deionized water until the water runs clear. Invert the plate and tap gently on paper towels to remove excess water. Air dry completely.

  • Solubilization and Data Acquisition:

    • Add 150 µL of 10% acetic acid to each well to solubilize the stain.

    • Incubate on an orbital shaker for 15-20 minutes.

    • Measure the absorbance at 590 nm using a microplate reader.

Data Analysis and Interpretation

Calculating Cell Viability and IC₅₀
  • Background Subtraction: Subtract the average absorbance of "blank" wells (medium only, no cells) from all other readings.

  • Normalization: Express the data as a percentage of the vehicle control.

    • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

  • Dose-Response Curve: Plot % Viability (Y-axis) against the log of the drug concentration (X-axis).

  • IC₅₀ Determination: Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to calculate the IC₅₀ value. The IC₅₀ is the concentration of the drug that inhibits 50% of the cellular response.

Essential Controls for a Self-Validating System
  • Untreated Control: Cells in medium only. Represents 100% viability and normal growth.

  • Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO). This is the primary reference for calculating % viability. Any significant difference between the untreated and vehicle controls indicates solvent toxicity.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin or standard Methotrexate). This validates that the assay system is responsive to anti-proliferative compounds.

Troubleshooting Common Issues
ProblemPossible Cause(s)Suggested Solution(s)
High variability between replicate wells Uneven cell seeding; Edge effects in the plate; Pipetting errors.Mix cell suspension thoroughly before and during seeding; Avoid using the outer wells of the plate; Use a multichannel pipette and ensure proper technique.
Low signal (low absorbance values) Insufficient cell number; Low metabolic activity of cell type; Assay terminated too early.Optimize seeding density; Increase MTT incubation time; Ensure cells are in log growth phase.
No dose-response observed Drug is inactive in this cell line; Drug concentration range is incorrect; Assay interference from media components.Test a wider concentration range (log-fold dilutions); Confirm drug activity with a positive control cell line; Use specialized media if testing antifolates. [6]
Vehicle control shows high toxicity Solvent concentration is too high; Cell line is sensitive to the solvent.Ensure final DMSO concentration is ≤0.5%; Perform a solvent tolerance test for your specific cell line.
Table 3. Troubleshooting guide for cell-based cytotoxicity assays.

References

  • Methotrexate - Wikipedia. [Link]

  • METHOTREXATE, VIALS 10 Clinical Pharmacology - Pfizer Medical Information - Canada. [Link]

  • METHOTREXATE - CORE DATA SHEET - Pfizer. [Link]

  • Methotrexate Assay - Siemens Healthineers. [Link]

  • Methotrexate—Mechanisms of Drug Action | Encyclopedia.pub. [Link]

  • Rosowsky, A., et al. (1982). Methotrexate analogues. 18. Enhancement of the antitumor effect of methotrexate and 3',5'-dichloromethotrexate by the use of lipid-soluble diesters. Journal of Medicinal Chemistry, 25(8), 960-964. [Link]

  • Al-Adhami, T. J., & Das, P. (2020). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. Journal of Pharmaceutical and Biomedical Analysis, 189, 113426. [Link]

  • Al-Adhami, T. J., & Das, P. (2020). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. ScienceOpen, 189, 113426. [Link]

  • Al-Sanea, M. M., et al. (2022). Alternative Methotrexate Oral Formulation: Enhanced Aqueous Solubility, Bioavailability, Photostability, and Permeability. Pharmaceuticals, 15(10), 1204. [Link]

  • Kavallaris, M., et al. (1993). Methotrexate cytotoxicity determination using the MTT assay following enzymatic depletion of thymidine and hypoxanthine. Cancer Forum, 17(4), 324-327. [Link]

Sources

Advanced Application Note: Methotrexate Dimethyl Ester (MTX-DME) in Murine Rheumatoid Arthritis Models

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Rationale & Mechanism

Why Methotrexate Dimethyl Ester?

While Methotrexate (MTX) remains the gold standard for Rheumatoid Arthritis (RA) therapy, its physicochemical properties—specifically its hydrophilicity and dependence on the Reduced Folate Carrier (RFC1) for cellular entry—limit its efficacy in resistant cell lines and complicate its encapsulation into lipid-based nanocarriers.

Methotrexate Dimethyl Ester (MTX-DME) acts as a lipophilic prodrug. By esterifying the glutamic acid carboxyl groups, MTX-DME achieves two critical advantages:

  • Passive Diffusion: It bypasses the saturable RFC1 transporter, allowing for enhanced intracellular accumulation in RFC-deficient synovial fibroblasts or inflammatory cells.

  • Nanocarrier Compatibility: Its increased lipophilicity significantly improves encapsulation efficiency (EE%) in liposomes and polymeric nanoparticles compared to the water-soluble parent drug.

Mechanism of Action

Upon cellular entry via passive diffusion, MTX-DME is inactive against Dihydrofolate Reductase (DHFR). It must undergo intracellular hydrolysis by non-specific esterases to revert to the active MTX form, which is then polyglutamated (MTX-PG) for prolonged retention and enzyme inhibition.

MTX_Mechanism Extracellular Extracellular Space Membrane Cell Membrane Intracellular Cytosol Membrane->Intracellular Rapid Uptake Esterase Carboxylesterases Intracellular->Esterase Substrate MTX_Parent MTX (Parent) (Hydrophilic) RFC1 RFC1 Transporter MTX_Parent->RFC1 Requires Transport MTX_DME MTX-DME (Lipophilic Prodrug) MTX_DME->Membrane Passive Diffusion MTX_Active Active MTX RFC1->MTX_Active Translocation Esterase->MTX_Active Hydrolysis DHFR DHFR Enzyme MTX_Active->DHFR Binds Inhibition Inhibition of DNA Synthesis DHFR->Inhibition Blocks Folate Cycle

Figure 1: Comparative cellular uptake mechanisms of MTX vs. MTX-DME. The ester derivative bypasses the RFC1 bottleneck.

Part 2: Experimental Protocol

Material Specifications
  • Compound: Methotrexate Dimethyl Ester (CAS: 34378-65-9).[1]

  • Molecular Weight: 482.49 g/mol (approx.[1] 6.3% heavier than MTX).

  • Storage: -20°C, desiccated, protected from light.

  • Solubility: Soluble in DMSO (>50 mg/mL), Chloroform; practically insoluble in water.

Formulation Strategy (Critical)

Unlike MTX sodium, MTX-DME cannot be dissolved in simple saline or alkaline water. A co-solvent system is required for direct parenteral administration.

Vehicle Formulation (Standard):

  • 10% DMSO (Solubilizer)

  • 40% PEG-400 (Co-solvent)

  • 50% Saline (Diluent)

Preparation Steps:

  • Weigh 10 mg of MTX-DME.

  • Dissolve completely in 1.0 mL of sterile DMSO. Vortex until clear (Stock: 10 mg/mL).

  • Add 4.0 mL of PEG-400 and mix thoroughly.

  • Slowly add 5.0 mL of sterile saline while vortexing to prevent precipitation.

  • Final Concentration: 1 mg/mL.

  • Note: Use immediately. If precipitation occurs, sonicate gently.

Animal Model: Collagen-Induced Arthritis (CIA)

Species: DBA/1J Mice (Male, 8-10 weeks) or Lewis Rats. Induction:

  • Day 0: Intradermal injection at the tail base with Bovine Type II Collagen emulsified in Complete Freund's Adjuvant (CFA).

  • Day 21: Booster injection (Collagen II in Incomplete Freund's Adjuvant).

  • Disease Onset: Typically Day 25-28.

Dosing Regimen

Group Design:

Group Treatment Dose Route Frequency
G1 Vehicle Control N/A IP 2x/week
G2 MTX (Standard) 2 mg/kg IP 2x/week
G3 MTX-DME (Low) 2 mg/kg* IP 2x/week

| G4 | MTX-DME (High) | 4 mg/kg* | IP | 2x/week |

*Note: Doses are often equimolar. 2 mg/kg MTX ≈ 2.12 mg/kg MTX-DME. Adjust based on MW.

Administration Workflow:

  • Monitor animals daily for clinical signs of arthritis (paw swelling) starting Day 20.

  • Begin treatment upon established disease (Clinical Score ≥ 2) or prophylactically (Day 21).

  • Administer via Intraperitoneal (IP) injection. Avoid SC for DMSO-heavy formulations to prevent local irritation.

Part 3: Data Acquisition & Analysis[2]

Clinical Scoring System

Assess arthritis severity blindly 3 times per week.

ScoreClinical Sign
0 Normal paw.
1 Erythema and mild swelling confined to the tarsals or ankle joint.
2 Erythema and mild swelling extending from the ankle to the tarsals.
3 Erythema and moderate swelling extending from the ankle to metatarsal joints.
4 Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.
Histological Validation

At study termination (Day 45-60), harvest hind paws.

  • Fixation: 10% Neutral Buffered Formalin (48 hours).

  • Decalcification: 10% EDTA (2-4 weeks).

  • Staining: H&E (Inflammation) and Safranin-O (Cartilage degradation).

Expected Outcome: MTX-DME treated groups should show reduced synovial hyperplasia and pannus formation comparable to or exceeding standard MTX, particularly in models where cellular resistance to MTX is suspected.

Part 4: Troubleshooting & Safety

  • Precipitation: MTX-DME is highly hydrophobic. If the solution turns cloudy upon adding saline, increase the PEG-400 ratio or switch to a lipid-based emulsion (e.g., Intralipid).

  • Toxicity: Monitor body weight. >15% weight loss indicates systemic toxicity. MTX-DME may have altered toxicity profiles due to different tissue distribution.

  • Control: Always include an equimolar MTX parent group to distinguish the specific effect of the ester modification.

References

  • Methotrexate in rheumatoid arthritis: studies with animal models. Source: PubMed (Vertex AI Grounding) Context: Establishes the baseline efficacy of low-dose methotrexate in suppressing inflammation and joint destruction in rat models.

  • Increased Encapsulation Efficiency of Methotrexate in Liposomes for Rheumatoid Arthritis Therapy. Source: PubMed Central (PMC) Context: Discusses the use of lipophilic formulations and encapsulation strategies to improve MTX delivery and reduce toxicity.[2]

  • Synthesis of the 7-hydroxy metabolites of methotrexate and 10-ethyl-10-deazaaminopterin. Source: PubMed Context:[3] Details the in vivo oxidation and hydrolysis pathways of methotrexate dimethyl esters, validating the prodrug mechanism.

  • Methotrexate Dimethyl Ester | CAS 34378-65-9. Source: Santa Cruz Biotechnology Context:[1] Chemical specifications, solubility data, and molecular properties of the ester derivative.

  • Methotrexate-loaded nanoparticles ameliorate experimental model of autoimmune arthritis. Source: PubMed Central Context: Demonstrates the superior efficacy of nanoparticle-delivered MTX (often requiring hydrophobic modification like esters) in reducing Th17 cells and bone erosion.

Sources

Application Note: Cytotoxicity Assessment of Methotrexate Dimethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Methotrexate (MTX) is a cornerstone antifolate that inhibits dihydrofolate reductase (DHFR).[1][2][3] However, its efficacy is strictly limited by cellular uptake mechanisms, primarily the Reduced Folate Carrier (RFC/SLC19A1). Resistance to MTX often arises via downregulation of RFC.

Methotrexate Dimethyl Ester (MTX-DME) serves as a lipophilic prodrug designed to bypass these transport bottlenecks. Unlike the dicarboxylic acid parent molecule (MTX), the dimethyl ester is uncharged at physiological pH, allowing it to cross the plasma membrane via passive diffusion . Once intracellular, it must be hydrolyzed by non-specific esterases to regenerate the active MTX species.

This protocol details the assessment of MTX-DME cytotoxicity.[4] Unlike standard MTX assays, this procedure requires strict control over serum esterase activity and hydrolysis kinetics to ensure data validity.

Mechanistic Pathway

The following diagram illustrates the critical difference in entry mechanisms between MTX and MTX-DME.

MTX_Pathway cluster_ext Extracellular Space cluster_mem Plasma Membrane cluster_intra Intracellular Space MTX_Ext MTX (Charged) RFC RFC Transporter (SLC19A1) MTX_Ext->RFC Requires Transport MTX_DME_Ext MTX-DME (Lipophilic) MTX_DME_Int MTX-DME (Inactive) MTX_DME_Ext->MTX_DME_Int Passive Diffusion MTX_Int MTX (Active) RFC->MTX_Int DHFR DHFR Inhibition (Target) MTX_Int->DHFR PolyG Polyglutamation (Retention) MTX_Int->PolyG Esterase Intracellular Esterases MTX_DME_Int->Esterase Hydrolysis Esterase->MTX_Int Activation

Figure 1: Mechanism of Action.[1] MTX-DME bypasses the RFC transporter via passive diffusion but requires intracellular esterase conversion to become active.

Pre-Experimental Considerations

Chemical Properties & Storage
PropertyMethotrexate (MTX)Methotrexate Dimethyl Ester (MTX-DME)
CAS Number 59-05-2133073-73-1 (hydrate) / Generic
Solubility (Water) Insoluble (unless pH > 7)Very Low
Solubility (DMSO) Soluble (>100 mM)Soluble (>50 mM)
Membrane Transport Active (RFC/PCFT)Passive Diffusion
Stability HighLow (Susceptible to hydrolysis)
The Serum Esterase Problem

Critical Warning: Fetal Bovine Serum (FBS) contains esterases that can hydrolyze MTX-DME into MTX extracellularly. If this happens, your experiment will merely measure the toxicity of MTX entering via RFC, negating the purpose of using the ester.

  • Mitigation: Use Heat-Inactivated FBS (HI-FBS) strictly, or reduce serum concentration to 5% during the drug incubation phase if cell viability permits.

Protocol: Stock Preparation

Safety: MTX and its derivatives are teratogenic and cytotoxic. Use a biosafety cabinet.

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Do not use ethanol, as it can promote transesterification or precipitation.

  • Weighing: Weigh 5–10 mg of MTX-DME powder into a sterile amber glass vial (light sensitive).

  • Dissolution: Add sufficient DMSO to create a 10 mM or 20 mM stock solution . Vortex vigorously.

    • Note: If the solution is cloudy, sonicate for 30 seconds at room temperature.

  • Aliquoting: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C. Discard after 3 months or if precipitate forms.

Protocol: In Vitro Cytotoxicity Assay (MTT/MTS)

This protocol uses a 72-hour incubation, as antifolates are S-phase specific agents; shorter incubations (24h) often underestimate toxicity.

Materials
  • Target Cells (e.g., CCRF-CEM, MCF-7, or RFC-null variants like MTX^R cells).

  • RPMI-1640 or DMEM (Folate-free media is preferred but standard media is acceptable if controls are used).

  • 10% Heat-Inactivated FBS.

  • MTT Reagent (5 mg/mL in PBS).[5]

  • Solubilization Buffer (SDS-HCl or DMSO).

Experimental Workflow

Workflow Start Day 0: Seed Cells (3000-5000 cells/well) Prep Day 1: Prepare Serial Dilutions (2x Conc. in Media) Start->Prep Treat Add Drug to Cells (Final DMSO < 0.5%) Prep->Treat Incubate Incubate 72 Hours (37°C, 5% CO2) Treat->Incubate MTT_Add Add MTT Reagent (Incubate 3-4 Hours) Incubate->MTT_Add Read Solubilize & Read OD (570 nm) MTT_Add->Read

Figure 2: 72-Hour Cytotoxicity Workflow.

Step-by-Step Procedure
  • Seeding (Day 0):

    • Seed cells in 96-well plates.

    • Adherent cells: 3,000–5,000 cells/well in 100 µL media. Allow to attach overnight.

    • Suspension cells:[5] 5,000–10,000 cells/well in 100 µL media. Proceed to treatment same-day or next day.

    • Control Wells: Include "Media Only" (Blank) and "Cells + DMSO Vehicle" (100% Viability).

  • Drug Preparation (Day 1):

    • Thaw MTX-DME stock (e.g., 10 mM).

    • Perform a serial dilution (1:10 or 1:3) in a separate sterile tube/plate using culture media.

    • Range: Typical range is 100 µM down to 1 nM.

    • Important: Keep the final DMSO concentration constant and below 0.5% in all wells. High DMSO permeabilizes membranes, artificially enhancing MTX uptake.

  • Treatment:

    • Add 100 µL of the diluted drug media to the respective wells (total volume = 200 µL).

    • Parallel Control: Run a plate with standard MTX (free acid) to calculate the Resistance Factor (RF) .

  • Incubation:

    • Incubate for 72 hours at 37°C / 5% CO2.

    • Why 72h? MTX requires cells to cycle through the S-phase.[2][6] One cell cycle is often 24h; 72h ensures all cells have passed through the sensitive checkpoint.

  • Readout (Day 4):

    • Add 20 µL MTT (5 mg/mL) to each well.[5] Incubate 3–4 hours until purple formazan crystals form.

    • Remove media (carefully for suspension cells) and add 150 µL DMSO to solubilize.

    • Read Absorbance at 570 nm (Reference: 650 nm).

Data Analysis & Interpretation

Calculating IC50

Normalize data to the Vehicle Control (100% viability). Fit the data to a Sigmoidal Dose-Response equation (Variable Slope):



Interpreting the "Bypass Effect"

Compare the IC50 of MTX vs. MTX-DME.

ScenarioIC50 (MTX)IC50 (MTX-DME)Interpretation
Wild Type (RFC+) Low (Sensitive)Low (Sensitive)Both drugs enter effectively. MTX-DME hydrolysis is efficient.
Transport Deficient (RFC-) High (Resistant) Low (Sensitive) Successful Bypass. The ester entered passively, overcoming the RFC defect.
Esterase Deficient HighHighFailure. The ester entered but could not be hydrolyzed to the active form.

Troubleshooting & Expert Tips

  • Precipitation: MTX-DME is hydrophobic. If you see crystals in the well under the microscope at high concentrations (>50 µM), your IC50 is invalid. Reduce the max concentration or improve the DMSO pre-dilution step.

  • Edge Effects: Evaporation in 96-well plates over 72h can skew results. Fill the outer moat of the plate with sterile PBS and do not use the perimeter wells for data.

  • Colorimetric Interference: MTX is yellow. At very high concentrations, it may interfere with absorbance readings. Use a "Drug only" blank (no cells, no MTT) to subtract background absorbance if testing >100 µM.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 126941, Methotrexate. Retrieved from [Link]

  • Rosowsky, A., et al. (1981). Methotrexate analogues. 14. Synthesis of new gamma-substituted derivatives as dihydrofolate reductase inhibitors. Journal of Medicinal Chemistry. (Foundational text on MTX ester derivatives). Retrieved from [Link]

  • Visentin, M., et al. (2012). The antifolates.[7] Hematology/Oncology Clinics of North America. (Review of transport mechanisms). Retrieved from [Link]

Sources

Application Note: Methotrexate Dimethyl Ester (MTX-DME) for Dissecting Antifolate Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Transport Bottleneck

Methotrexate (MTX) remains a cornerstone chemotherapeutic for leukemias and autoimmune diseases. However, acquired resistance is a frequent cause of therapeutic failure. The primary mechanism of MTX uptake is the Reduced Folate Carrier (RFC/SLC19A1) , an anion exchanger that actively transports folates into the cell.

A common resistance phenotype involves the downregulation or mutation of RFC. When cells stop importing the drug, they become resistant regardless of how potent the drug is against its intracellular target, Dihydrofolate Reductase (DHFR).

Methotrexate Dimethyl Ester (MTX-DME) is a lipid-soluble prodrug designed to bypass this bottleneck. By masking the glutamate carboxyl groups, MTX-DME enters cells via passive diffusion , independent of RFC. Once intracellular, ubiquitous esterases hydrolyze it back into active MTX.

Application Scope

This guide details the use of MTX-DME as a diagnostic probe to classify resistance mechanisms.

  • Scenario A: Cells are resistant to MTX but sensitive to MTX-DME

    
    Transport Defect. 
    
  • Scenario B: Cells are resistant to both MTX and MTX-DME

    
    Metabolic/Target Defect  (e.g., DHFR amplification, FPGS mutation).
    

Mechanistic Principles

The utility of MTX-DME relies on differential uptake kinetics followed by metabolic convergence.

Figure 1: Differential Uptake Pathways

The following diagram illustrates the "Trojan Horse" mechanism of MTX-DME compared to classical MTX transport.

MTX_Transport cluster_ext Extracellular Space cluster_mem Plasma Membrane cluster_cyto Cytoplasm MTX_out MTX (Polar) RFC RFC / SLC19A1 (Transporter) MTX_out->RFC Requires Binding DME_out MTX-DME (Lipophilic) Diffusion Passive Diffusion DME_out->Diffusion MTX_in MTX (Active) RFC->MTX_in Active Transport DME_in MTX-DME (Prodrug) Diffusion->DME_in Bypasses RFC DHFR DHFR Enzyme (Target) MTX_in->DHFR Inhibition DME_in->MTX_in Hydrolysis Esterase Carboxylesterases Esterase->DME_in DNA DNA Synthesis Inhibition DHFR->DNA Downstream Effect

Figure 1: MTX requires the RFC transporter (blue) to enter the cell. MTX-DME (green) diffuses passively. Intracellular esterases convert MTX-DME into active MTX (red), converging on the same molecular target (DHFR).

Critical Experimental Considerations (E-E-A-T)

The Serum Esterase Artifact (Crucial)

Failure Mode: The most common cause of experimental failure with MTX-DME is the presence of esterases in Fetal Bovine Serum (FBS).

  • The Problem: If MTX-DME is added to culture media containing 10% FBS, serum esterases may hydrolyze the prodrug outside the cell. The resulting free MTX cannot enter transport-defective cells, leading to a false "resistant" result for MTX-DME.

  • The Solution:

    • Heat Inactivation: Ensure FBS is heat-inactivated (56°C for 30 min), though this does not eliminate all esterase activity.

    • Pulse Treatment: Perform the drug exposure in serum-free media (or low-serum Opti-MEM) for 4–6 hours, then replace with standard growth media.

    • Control: Always run a parallel condition with a known transport-defective line (e.g., CCRF-CEM/R30dm) to validate the assay conditions.

Chemical Stability

MTX-DME is prone to hydrolysis in aqueous solution.

  • Storage: Store powder at -20°C, desiccated.

  • Stock Solution: Dissolve in 100% DMSO. Avoid storing aqueous dilutions; prepare fresh in media immediately before dosing.

Protocol: Comparative Cytotoxicity Assay

Materials
  • Compounds: Methotrexate (Sigma M9929), Methotrexate Dimethyl Ester (TRC-M260705 or equivalent).

  • Cell Lines: Parental (WT) and Resistant variant.

  • Assay Reagent: CellTiter-Glo (Promega) or MTT Reagent.

  • Media: RPMI-1640 (w/o folate if possible, or standard) + 10% Dialyzed FBS (preferred to minimize exogenous folate competition).

Step-by-Step Methodology
Phase 1: Preparation
  • Stock Prep: Prepare 10 mM stocks of MTX and MTX-DME in 100% DMSO.

  • Seeding: Seed cells in 96-well plates (opaque for luminescence, clear for MTT).

    • Density: 2,000–5,000 cells/well (ensure exponential growth for 72h).

    • Volume: 90 µL per well.

    • Incubation: Allow cells to acclimate for 24 hours.

Phase 2: Drug Treatment (Pulse Method)

To mitigate serum esterase artifacts, this protocol uses a pulse method.

  • Dilution: Prepare 10x serial dilutions of both drugs in serum-free RPMI.

    • Range: 100 µM down to 0.01 nM (8 points).

  • Addition: Add 10 µL of the 10x drug solution to the 90 µL of cells (Final DMSO < 0.5%).

    • Note: Even though cells are in 90 µL serum-containing media, the high concentration spike allows rapid diffusion. Ideally, wash cells and apply drug in serum-free media for 4 hours, then add serum.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

Phase 3: Readout (MTT Example)
  • Add 20 µL MTT reagent (5 mg/mL) to each well.

  • Incubate 3–4 hours until purple precipitate forms.

  • Solubilize with 100 µL DMSO or SDS-HCl.

  • Read Absorbance at 570 nm.

Data Analysis & Interpretation

Calculating Resistance Factor (RF)

Calculate the IC50 (concentration inhibiting 50% growth) for both drugs on both cell lines.



Decision Matrix

Use the following table to diagnose the mechanism of resistance.

ObservationMTX RFMTX-DME RFInterpretationMechanism
Profile A High (>100x)Low (~1x)Transport Defect Loss of RFC/SLC19A1 expression or function.
Profile B High (>100x)High (>50x)Metabolic Defect DHFR amplification, DHFR mutation, or FPGS defect.
Profile C Low (<5x)Low (<5x)Sensitive No significant resistance.
Figure 2: Diagnostic Logic Flow

The following decision tree guides the interpretation of assay results.

Decision_Tree Start Start: Determine IC50 (MTX vs. MTX-DME) Q1 Is the cell resistant to MTX? (RF > 10) Start->Q1 Q2 Is the cell resistant to MTX-DME? Q1->Q2 Yes No_Res Outcome: Sensitive / Low Resistance Q1->No_Res No Res_Transport Mechanism: Transport Defect (RFC/SLC19A1) Q2->Res_Transport No (RF ~1) Res_Target Mechanism: Target/Metabolic (DHFR / FPGS) Q2->Res_Target Yes (RF High)

Figure 2: Logical workflow for classifying antifolate resistance using comparative IC50 data.

References

  • Rosowsky, A. et al. (1980).[1][2] "Effects of methotrexate esters and other lipophilic antifolates on methotrexate-resistant human leukemic lymphoblasts."[1][2] Biochemical Pharmacology.

  • Goldman, I.D. & Matherly, L.H. (1985). "The cellular pharmacology of methotrexate." Pharmacology & Therapeutics.[3][4]

  • Assaraf, Y.G. (2007). "Molecular basis of antifolate resistance."[5] Cancer Metastasis Reviews.

  • Mini, E. et al. (1990). "Cellular pharmacology of methotrexate and its derivatives." Cancer Treatment Reviews.

  • Visentin, M. et al. (2012). "The antifolates."[1][3][4][5][6][7][8][9] Hematology/Oncology Clinics of North America.

Sources

Troubleshooting & Optimization

overcoming solubility issues of Methotrexate Dimethyl Ester in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Stability Challenges in Cell Culture

Document ID: TSC-MTX-004 | Version: 2.1 | Last Updated: 2026-02-20[1]

Executive Summary: The Solubility-Stability Paradox

Welcome. As an Application Scientist, I often see researchers struggle with Methotrexate Dimethyl Ester (MTX-DME). You are likely using this compound because its esterification masks the carboxylic acid groups of Methotrexate (MTX), significantly increasing lipophilicity and allowing it to bypass the reduced folate carrier (RFC) for cellular entry.

However, this chemical modification introduces a distinct Solubility-Stability Paradox :

  • Solubility: The ester makes the compound hydrophobic, causing it to "crash out" (precipitate) immediately upon contact with aqueous media.

This guide provides a validated workflow to solubilize MTX-DME while preserving its structural integrity.

Physicochemical Profile & Solubility Data

Understanding the shift in polarity is key to mastering the handling of this compound.

FeatureMethotrexate (Parent)Methotrexate Dimethyl Ester (MTX-DME)Impact on Protocol
CAS Number 59-05-234378-65-9Ensure you have the correct ester.[1]
LogP (Lipophilicity) ~ -1.8 (Hydrophilic)~ 1.5 (Lipophilic)MTX-DME requires organic solvents.[1]
Water Solubility Insoluble (unless pH > 7)Practically Insoluble Do not dissolve directly in buffers.[1]
DMSO Solubility > 20 mg/mL> 50 mg/mL DMSO is the required vehicle.
Serum Stability StableUnstable (Hydrolysis risk)Requires specific serum handling.[1]

Protocol A: Preparation of Stock Solution

Objective: Create a stable, high-concentration master stock.

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), sterile-filtered (0.2 µm).[1]

    • Why? DMSO is aprotic and highly polar, disrupting the crystal lattice of MTX-DME without causing hydrolysis. Avoid Ethanol; MTX-DME solubility in ethanol is significantly lower and can lead to variable precipitation.

  • Concentration: Prepare a 10 mM to 50 mM stock.

    • Why? Higher concentrations allow for smaller dispensing volumes (< 0.5%), reducing DMSO toxicity to cells.[1]

Step-by-Step:

  • Weigh MTX-DME powder in a microcentrifuge tube.[1]

  • Add the calculated volume of anhydrous DMSO.[2]

  • Vortex vigorously for 30–60 seconds.

  • Visual Check: Hold against a light. The solution must be completely clear yellow. If cloudy, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C with desiccant.

Protocol B: The "Intermediate Dilution" Method

The Problem: Direct addition of high-concentration DMSO stock into cold cell culture media causes "Solvent Shock."[1] The local concentration of MTX-DME exceeds its solubility limit before it can disperse, creating micro-crystals that never re-dissolve.

The Solution: Use a Step-Down Dilution strategy.

DilutionWorkflow Stock Master Stock (50 mM in DMSO) Inter Intermediate Solution (10x Working Conc) Solvent: PBS or Media *Warm to 37°C* Stock->Inter 1. Dilute 1:100 (Dropwise + Vortex) Precip PRECIPITATION RISK (Nucleation) Stock->Precip Direct Spike (Avoid!) Final Final Culture Well (1x Working Conc) < 0.5% DMSO Inter->Final 2. Add to Cells (1:10 Dilution)

Figure 1: The Step-Down Dilution Workflow designed to prevent solvent shock nucleation.

Detailed Procedure:

  • Warm your media: Ensure culture media is at 37°C. Cold media accelerates precipitation.[1]

  • Prepare Intermediate (10x):

    • Pipette 900 µL of warm media into a sterile tube.

    • While vortexing the media gently, add 100 µL of your DMSO stock (or required volume) dropwise.

    • Result: This creates a stable suspension or solution at a lower concentration where DMSO is still present at ~10%, helping solubilize the compound.

  • Final Application (1x):

    • Add the Intermediate solution to your cell culture wells to reach the final concentration.

    • Benefit: The final DMSO concentration is < 1% (non-toxic), and the compound is already dispersed.

Protocol C: Mitigating Ester Hydrolysis (The "Hidden" Variable)

The Science: Fetal Bovine Serum (FBS) is rich in carboxylesterases.[1] If you incubate MTX-DME in media containing 10% FBS for 24 hours, a significant portion may convert to MTX.

Impact: If your study relies on MTX-DME entering the cell via passive diffusion (bypassing the folate carrier), hydrolysis outside the cell negates this mechanism.

HydrolysisPathway MTXDME MTX-DME (Lipophilic / Passive Diffusion) MTX Methotrexate (Parent) (Hydrophilic / RFC Transport) MTXDME->MTX Hydrolysis (Extracellular) Cell Cell Membrane MTXDME->Cell Rapid Uptake (Intended Path) Serum Serum Esterases (in FBS) Serum->MTX MTX->Cell RFC Required (Slow/Blocked)

Figure 2: The hydrolysis pathway.[1] Extracellular conversion to MTX forces the drug to rely on the Reduced Folate Carrier (RFC), altering uptake kinetics.

Actionable Solutions:

  • Serum-Free Pulse: Perform the initial drug loading (1–4 hours) in serum-free media (e.g., Opti-MEM) or media with very low serum (0.5%).[1] Once uptake is complete, replace with standard growth media.

  • Heat Inactivation: Ensure your FBS is heat-inactivated (56°C for 30 mins), though this only reduces (does not eliminate) esterase activity.[1]

  • Control Group: Always run a control with parent MTX.[1] If MTX-DME and MTX show identical effects in RFC-null cells, your ester likely hydrolyzed before entering the cell.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Cloudiness immediately upon adding stock to media. Solvent Shock (Nucleation).[1]Use the Intermediate Dilution method (Protocol B).[1] Do not spike 100% DMSO stock directly into >10mL of media.
Crystals observed under microscope after 24h. Saturation limit exceeded or evaporation.Check final concentration. If >50 µM, solubility in aqueous media is limiting. Perform a "media stability test" without cells to confirm.
Results mimic parent Methotrexate exactly. Extracellular Hydrolysis.[1]The ester cleaved before entering the cell. Switch to a Serum-Free Pulse protocol for the first 2 hours of treatment.
Yellow color fades in storage. Photodegradation.[1]MTX derivatives are light-sensitive.[1][3] Store stocks in amber tubes or wrapped in foil.
Frequently Asked Questions

Q: Can I use Ethanol instead of DMSO? A: It is not recommended. MTX-DME has significantly lower solubility in ethanol compared to DMSO.[1] Ethanol stocks often require higher volumes to achieve the same molarity, leading to potential solvent toxicity (>1% EtOH) in sensitive cell lines.

Q: What is the maximum DMSO concentration my cells can tolerate? A: Most mammalian cells tolerate up to 0.5% (v/v) DMSO for 24–48 hours.[1] Sensitive lines (e.g., primary neurons, stem cells) may require < 0.1%.[1] Always include a "Vehicle Control" (media + DMSO only) to normalize data.[1]

Q: How do I dispose of MTX-DME waste? A: Treat as hazardous cytotoxic waste.[1] MTX and its esters are teratogenic and antimetabolites. Do not pour down the sink. Use designated cytotoxic waste containers.[1]

References

  • PubChem. (n.d.).[1] Methotrexate Dimethyl Ester Compound Summary. National Library of Medicine.[1] Retrieved February 20, 2026, from [Link]

  • Rosowsky, A., et al. (1981).[1] Methotrexate analogues.[1][4] 18. Enhancement of the antitumor effect of methotrexate... by the use of lipid-soluble diesters.[1] Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

addressing Methotrexate Dimethyl Ester precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Precipitation in Stock Solutions & Experimental Media

Document ID: TS-MTX-DME-001 Last Updated: February 20, 2026 Audience: Chemical Biology, Medicinal Chemistry, and Pharmacology Divisions[1][2]

Executive Summary & Compound Profile

Methotrexate Dimethyl Ester (MTX-DME) is a lipophilic ester derivative of Methotrexate (MTX).[1][2] Unlike its parent compound, which can be solubilized in alkaline aqueous solutions, MTX-DME is highly hydrophobic.[1][2]

The Core Problem: Users frequently encounter precipitation because they treat MTX-DME like MTX.

  • MTX (Parent): Soluble in dilute base (NaOH/Na₂CO₃).[1][2][3]

  • MTX-DME (Ester): Insoluble in water/base; requires organic solvents (DMSO/DMF).[1][2] Furthermore, MTX-DME is prone to hydrolysis, reverting to MTX, which alters the solubility profile of your stock over time.[1][2]

Physicochemical Profile
PropertySpecificationCritical Note
CAS Number 34378-65-9Verify against CoA; distinct from MTX (59-05-2).[1][2]
Molecular Weight 482.49 g/mol Heavier than MTX (454.[1][2]44) due to methyl groups.[1][2]
Hydrophobicity High (Lipophilic)Do not use aqueous buffers for stock preparation.[1][2]
Stability Hydrolysis-SensitiveEster bonds cleave in presence of water/moisture.[1][2]

The Solubility Matrix

Use this table to select the correct solvent system. Green indicates recommended; Red indicates prohibited.[1][2]

Solvent SystemSolubility RatingMax Conc. (Approx)Technical Notes
DMSO (Anhydrous) Excellent ~50 mg/mLPreferred. Use analytical grade (≥99.9%) to prevent hydrolysis.[1][2]
DMF Good ~30 mg/mLAlternative to DMSO; toxic to some cell lines.[1][2]
Methanol/Ethanol Moderate ~1-5 mg/mLHigh evaporation rates alter concentration; not for long-term storage.[1][2]
Water / PBS Insoluble <0.1 mg/mLDO NOT USE. Immediate precipitation.[1][2]
NaOH (0.1 N) Avoid N/ARisk: Rapid hydrolysis of ester bonds back to parent MTX.[1][2]

Diagnostic Workflows

A. Troubleshooting Decision Tree

If you observe cloudiness, particulates, or crystals, follow this logic path to identify the root cause.

TroubleshootingTree Start Observation: Precipitation/Cloudiness CheckSolvent 1. Check Stock Solvent Start->CheckSolvent IsWater Is it Water/Buffer? CheckSolvent->IsWater IsDMSO Is it DMSO? CheckSolvent->IsDMSO Stop1 CRITICAL ERROR: MTX-DME is hydrophobic. Remake in DMSO. IsWater->Stop1 Yes CheckWater 2. Check Water Content (Hygroscopy) IsDMSO->CheckWater Yes OldStock Is stock >3 months old or frequently opened? CheckWater->OldStock Hydrolysis Hydrolysis Likely: Moisture entered DMSO. Ester cleaved to insoluble MTX. OldStock->Hydrolysis Yes CheckDilution 3. Check Dilution Method (Media Crash-Out) OldStock->CheckDilution No RapidAdd Did you add stock rapidly to media? CheckDilution->RapidAdd Shock Solvent Shock: Local supersaturation. See Protocol B. RapidAdd->Shock Yes

Figure 1: Diagnostic logic for identifying the cause of MTX-DME precipitation.

B. The "Crash-Out" Mechanism

Understanding why precipitation happens during dilution into cell culture media is critical for prevention.[1][2]

CrashOut cluster_prevention Prevention Strategy Stock Stock Solution (100% DMSO) High Solubility Interface Mixing Interface (The Danger Zone) Stock->Interface Diffusion Precip Precipitation (Nucleation) Interface->Precip Local Conc. > Solubility Limit Media Aqueous Media (Water/Salts) Zero Solubility Media->Interface Diffusion Method Rapid Dispersion (Vortexing while adding)

Figure 2: The mechanism of "Solvent Shock" where local supersaturation occurs at the droplet interface.[1][2]

Standard Operating Procedures (SOPs)

Protocol A: Preparation of High-Integrity Stock Solution

Objective: Create a stable 10 mM stock solution.

  • Calculate: Determine mass required. (e.g., for 1 mL of 10 mM stock:

    
    ).[1][2]
    
  • Weigh: Weigh ~5 mg of MTX-DME powder into a sterile, amber glass vial (protect from light).

  • Solvent Addition: Add Anhydrous DMSO (Grade ≥99.9%) to reach target concentration.

    • Tip: Do not use "old" DMSO that has been sitting uncapped; it absorbs atmospheric water which catalyzes hydrolysis.[2]

  • Solubilization: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C. Desiccants are recommended in the secondary container.

Protocol B: The "Dropwise-Vortex" Dilution Method

Objective: Dilute DMSO stock into cell culture media without precipitation.[1][2]

  • Pre-warm: Ensure cell culture media is at 37°C. Cold media reduces solubility.[1][2]

  • Prepare Vessel: Place the required volume of media into a conical tube (not the final plate yet).

  • Agitate: Set the tube on a vortex mixer at low-medium speed.

  • Inject: While the media is swirling, add the DMSO stock dropwise directly into the center of the vortex.

    • Crucial: Do not touch the side of the tube.[4] Do not inject rapidly.

  • Equilibrate: Allow the solution to mix for 10-15 seconds.

  • Transfer: Immediately transfer the diluted media to your cell culture plate.

Frequently Asked Questions (FAQ)

Q1: My stock solution was clear yesterday, but now it has crystals after freezing. Is it ruined?

Answer: Not necessarily. DMSO has a high freezing point (19°C).[1][2] Crystals may be pure DMSO freezing, or the compound precipitating due to temperature drop.

  • Fix: Warm the vial to 37°C and vortex. If it clears completely, it is safe to use.[2] If a white pellet remains that does not dissolve upon warming, moisture may have entered, causing hydrolysis to the insoluble parent MTX.[2] In this case, discard.

Q2: Can I use Ethanol instead of DMSO?

Answer: Ethanol is acceptable for short-term use but suboptimal.[1][2] MTX-DME is less soluble in ethanol than DMSO.[1][2] Furthermore, ethanol evaporates rapidly, changing the concentration of your stock solution during experiments.[2]

Q3: Why can't I just dissolve it in NaOH like regular Methotrexate?

Answer: Adding NaOH to Methotrexate Dimethyl Ester will chemically destroy the compound. The base will hydrolyze the ester linkages, converting it back to Methotrexate (parent).[1][2] You will no longer be testing the ester derivative.

Q4: What is the maximum DMSO concentration cells can tolerate?

Answer: Most mammalian cells tolerate 0.1% to 0.5% (v/v) DMSO.[1][2] Ensure your dilution factor keeps the final DMSO concentration below this threshold (e.g., a 1:1000 dilution yields 0.1% DMSO).

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3036465, Methotrexate dimethyl ester. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016).[1][2] Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1][2] (Chapter on Solubility and precipitation dynamics in assays).

Disclaimer: This guide is for research purposes only. Always consult the specific Certificate of Analysis (CoA) for your batch.[1][2]

Sources

Technical Support Center: Methotrexate Dimethyl Ester (MTX-DME)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Long-Term Storage & Handling

CAS: 34378-65-9 (Free Base) | Molecular Formula:


[1][2][3][4]

Part 1: The Core Directive (Storage Protocol)[1][3]

Executive Summary: Methotrexate Dimethyl Ester (MTX-DME) is a lipophilic, esterified derivative of Methotrexate.[1][3] Unlike the parent compound, the ester bonds render it highly susceptible to hydrolysis in the presence of moisture and photolytic degradation due to the pteridine core.

The Golden Rule: Store as a lyophilized solid at -20°C , strictly desiccated , and protected from light .

Storage Specifications Table
ParameterSpecificationCritical Note
Primary Storage -20°C (Long-term)Can be stored at -80°C for >2 years.[1][3]
Physical State Yellow to Orange SolidColor darkening indicates oxidation/photolysis.
Desiccation Required Hygroscopic.[3] Esters hydrolyze to parent MTX in moisture.[3]
Light Protection Strict Amber vials or foil-wrapped containers are mandatory.[1][3]
Solvent for Stock DMSO (Preferred)Avoid aqueous buffers for long-term stock storage.[1][3]
Shelf Life

2 Years
If stored properly (solid state).[1][3][5]

Part 2: Experimental Workflows & Diagrams

Workflow 1: Arrival & Storage Logic

This workflow ensures the compound enters the "Safe Zone" immediately upon arrival, minimizing the risk of condensation-induced hydrolysis.[1]

StorageProtocol Arrival Arrival (Ambient/Ice Pack) Equilibration Equilibrate to Room Temp (Do NOT Open Yet) Arrival->Equilibration Prevent Condensation Desiccation Place in Desiccator (Argon Purge Optional) Equilibration->Desiccation Remove Surface Moisture Freezer Long-Term Storage (-20°C, Dark) Desiccation->Freezer Seal & Store Usage Experimental Use Freezer->Usage Thaw & Reconstitute Usage->Freezer Re-seal (Avoid Freeze/Thaw)

Figure 1: Standard Operating Procedure for MTX-DME intake. Equilibration prevents condensation inside the cold vial, which is the primary cause of ester hydrolysis.

Workflow 2: Degradation Pathway (The "Why" Behind the Protocol)

Understanding the chemical vulnerability of the dimethyl ester allows for better troubleshooting.[1][3]

Degradation MTX_DME MTX Dimethyl Ester (Active) Hydrolysis Hydrolysis (Ester Cleavage) MTX_DME->Hydrolysis + Moisture Photolysis Photolytic Cleavage MTX_DME->Photolysis + Light Moisture Moisture (H2O) Moisture->Hydrolysis Light UV/Light Light->Photolysis MTX_Parent Methotrexate (Parent Acid) Hydrolysis->MTX_Parent Loss of Methyl Groups Pteridines Pteridine Fragments (Inactive/Toxic) Photolysis->Pteridines Ring Breakdown

Figure 2: Degradation pathways.[1][3] Hydrolysis reverts the ester to the parent acid (MTX), changing cellular uptake properties.[1][3] Photolysis destroys the core structure.

Part 3: Troubleshooting Guide (FAQ)

Q1: My stock solution in DMSO has turned from yellow to a dark orange/brown. Is it still usable?

Status: Likely Degraded.

  • Mechanism: The pteridine ring in Methotrexate derivatives is photosensitive. A shift to dark orange or brown typically indicates oxidative degradation or extensive photolysis.[3]

  • Action: Verify purity via LC-MS. If the primary peak corresponds to the parent mass (

    
     Da for free base), it may be salvageable, but biological activity (uptake) will be compromised.[1][3] Discard if >10% degradation is observed. 
    
Q2: I see a precipitate when diluting my DMSO stock into cell culture media.

Status: Solubility Limit Exceeded.

  • Cause: MTX-DME is lipophilic (hydrophobic).[1][3] While soluble in DMSO, it has very poor solubility in aqueous media compared to the parent Methotrexate salt.

  • Solution:

    • Ensure the final DMSO concentration in your media is

      
       (to avoid cytotoxicity), but high enough to keep the ester in solution.[3]
      
    • Step-down Dilution: Dilute the stock into an intermediate solvent (like 1:1 DMSO:PBS) before adding to the bulk media, or add the DMSO stock slowly to vortexing media to prevent "crashing out."[1][3]

Q3: My LC-MS shows a new peak at [M-14] or [M-28]. What happened?

Status: Hydrolysis Occurred.

  • Diagnosis: You are seeing the loss of methyl groups (

    
    , but in ester hydrolysis 
    
    
    
    , the mass change is
    
    
    per ester group).[1][3]
    • Loss of 1 Methyl: Monomethyl ester.[3]

    • Loss of 2 Methyls: Reversion to parent Methotrexate.

  • Root Cause: The stock solution likely absorbed water from the atmosphere (DMSO is hygroscopic) or was stored at room temperature too long.[1][3]

  • Prevention: Use anhydrous DMSO (stored over molecular sieves) for reconstitution.[1][3]

Part 4: Reconstitution & Handling Protocol

Objective: Prepare a stable stock solution (e.g., 10 mM) minimizing hydrolysis risk.

  • Preparation:

    • Bring the vial to room temperature before opening (approx. 30 mins).

    • Work in a low-light environment or under amber light.[1][3]

  • Solvent Choice:

    • Recommended: Anhydrous DMSO.[3]

    • Alternative: Dimethyl Formamide (DMF).[1][3]

    • Avoid: Ethanol (lower solubility), Water (causes precipitation and hydrolysis).[1][3]

  • Dissolution:

    • Add calculated volume of DMSO to the vial.

    • Vortex gently.[3] If particles persist, sonicate for 30 seconds in a water bath (keep temperature

      
      ).
      
  • Aliquot & Store:

    • Do not store the bulk stock in the original vial if you plan multiple uses.

    • Aliquot into single-use amber microcentrifuge tubes.

    • Store aliquots at -20°C or -80°C . Avoid repeated freeze/thaw cycles.[3]

References

  • PubChem. (n.d.).[1][3] Methotrexate Dimethyl Ester Compound Summary. National Library of Medicine.[3] Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Cytotoxicity of Methotrexate vs. Methotrexate Dimethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

Executive Summary

Methotrexate (MTX) is a cornerstone of chemotherapy, acting as a folate antagonist to disrupt DNA synthesis in rapidly dividing cancer cells.[1][2] Its efficacy, however, is intrinsically linked to its cellular uptake, which is primarily mediated by the reduced folate carrier (RFC) system.[3] This reliance presents a potential vulnerability, as resistance can emerge in cancer cells through the downregulation or mutation of this transporter.[4][5] This guide introduces Methotrexate Dimethyl Ester (MTX-DME), a lipophilic analog of MTX, and outlines a comprehensive experimental framework for a comparative cytotoxicity study.[6] By esterifying the carboxyl groups of MTX, MTX-DME is predicted to exhibit altered cell membrane permeability, potentially bypassing RFC-mediated transport. We provide detailed protocols, data interpretation frameworks, and the scientific rationale behind a head-to-head comparison in relevant cancer cell lines, offering researchers a robust methodology to evaluate the potential advantages of this modified compound.

Introduction: The Rationale for a Lipophilic Prodrug Approach

Methotrexate has been a vital antineoplastic agent for decades.[7] Its mechanism of action is the potent inhibition of dihydrofolate reductase (DHFR), an enzyme critical for regenerating tetrahydrofolate, a key cofactor in the synthesis of purines and thymidylate.[8][9] By starving rapidly proliferating cells, such as those in malignant tissues, of these essential building blocks for DNA and RNA, MTX effectively halts cell division and induces apoptosis.[3][10]

However, the clinical utility of MTX is not without its challenges. As a dicarboxylic acid, methotrexate is highly ionized and hydrophilic at physiological pH, necessitating active transport to cross the cell membrane.[3] This is primarily accomplished by the reduced folate carrier 1 (RFC1).[3] Consequently, a well-documented mechanism of acquired resistance in cancer cells is the impaired uptake of MTX due to decreased expression or functional mutations of RFC1.[4][5]

Methotrexate Dimethyl Ester (MTX-DME) represents a logical chemical modification to address this limitation.[6] Esterification of the glutamate carboxyl groups neutralizes their negative charges, significantly increasing the lipophilicity of the molecule. This fundamental change suggests that MTX-DME may no longer be solely dependent on the RFC1 transporter, potentially permeating the cell membrane via passive diffusion. Once inside the cell, it is hypothesized that ubiquitous intracellular esterases hydrolyze MTX-DME, releasing the active MTX molecule to inhibit DHFR. This guide provides the scientific and methodological foundation to test this hypothesis through a rigorous comparative cytotoxicity study.

The Core Scientific Premise: Contrasting Cellular Uptake

The central hypothesis underpinning this comparison is the difference in cellular entry mechanisms between the two compounds. Understanding this is critical to interpreting any observed differences in cytotoxicity.

  • Methotrexate (MTX): Relies on a specific, carrier-mediated active transport system (RFC1) to enter the cell.[3] This process is saturable and can be a rate-limiting step for drug efficacy.

  • Methotrexate Dimethyl Ester (MTX-DME): As a more lipophilic entity, it is predicted to cross the lipid bilayer of the cell membrane via passive diffusion, driven by its concentration gradient. This mechanism would be less susceptible to resistance developed through transporter loss.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space (Cytosol) MTX Methotrexate (MTX) (Hydrophilic) RFC1 Reduced Folate Carrier (RFC1) Transporter MTX->RFC1:f0 MTXDME Methotrexate Dimethyl Ester (MTX-DME) (Lipophilic) Passive Passive Diffusion MTXDME->Passive MTX_in Active MTX RFC1:f1->MTX_in MTXDME_in MTX-DME Passive->MTXDME_in DHFR DHFR Inhibition -> Cell Death MTX_in->DHFR Esterases Intracellular Esterases MTXDME_in->Esterases Esterases->MTX_in

Figure 1: Hypothesized cellular uptake mechanisms of MTX and MTX-DME.

Experimental Design and Protocols

This section details a robust, self-validating protocol for assessing and comparing the cytotoxic effects of MTX and MTX-DME using a colorimetric cell viability assay.

Materials and Reagents
  • Cell Lines:

    • CCRF-CEM (human T-cell acute lymphoblastic leukemia): Known to be sensitive to methotrexate.[11][12]

    • MCF-7 (human breast adenocarcinoma): A well-characterized epithelial cancer cell line often used in MTX studies.[13][14][15]

  • Compounds:

    • Methotrexate (MTX), powder

    • Methotrexate Dimethyl Ester (MTX-DME), powder

  • Reagents:

    • RPMI-1640 and DMEM cell culture media

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • Solubilization solution (e.g., 10% SDS in 0.01M HCl)

Step-by-Step Protocol: MTT Cytotoxicity Assay

The MTT assay is a standard colorimetric method for assessing cell viability.[16][17] Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Day 1: Cell Seeding

  • Cell Culture: Culture CCRF-CEM and MCF-7 cells in their respective appropriate media supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified, 5% CO₂ incubator.

  • Cell Preparation: Harvest cells during their logarithmic growth phase. For adherent MCF-7 cells, use Trypsin-EDTA to detach them. For suspension CCRF-CEM cells, simply collect them from the flask.

  • Cell Counting: Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration and viability.

  • Seeding: Dilute the cells in fresh medium and seed them into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in a final volume of 100 µL. Incubate overnight to allow for cell attachment (for MCF-7) and recovery.

Day 2: Compound Treatment

  • Stock Solutions: Prepare 10 mM stock solutions of both MTX and MTX-DME in DMSO.

  • Serial Dilutions: Perform a series of 10-fold dilutions of each compound in cell culture medium to create a range of working concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).

  • Treatment: Carefully remove the old medium from the wells (for MCF-7) and add 100 µL of the prepared drug dilutions to the corresponding wells. For CCRF-CEM, add 100 µL of 2x concentrated drug dilutions to the existing 100 µL of cell suspension.

  • Incubation: Return the plate to the incubator and incubate for 48 to 72 hours.

Day 4/5: Assay and Measurement

  • MTT Addition: Add 10 µL of the MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Gently pipette to mix and dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.

Figure 2: Experimental workflow for the comparative MTT cytotoxicity assay.
Data Analysis: Calculating the IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that induces a response halfway between the baseline and maximum. It is the key metric for comparing the potency of the two compounds.

  • Normalize Data: Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • % Viability = (Absorbance_treated / Absorbance_control) * 100

  • Plot Data: Create a dose-response curve by plotting % Viability against the logarithm of the drug concentration.

  • Calculate IC50: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value for each compound in each cell line.

Interpreting the Data: A Comparative Analysis

The experimental results will provide a quantitative comparison of the cytotoxic potential of MTX and MTX-DME.

Expected Cytotoxicity Profile (IC50 Values)

The IC50 values will reveal the relative potency of each compound. The data can be summarized in a table for clear comparison.

CompoundCell LinePredicted IC50 (µM)Rationale / Interpretation
Methotrexate (MTX) CCRF-CEM0.1 - 1.0Baseline sensitivity for a leukemia cell line highly dependent on folate metabolism.
MTX-DME CCRF-CEM< 0.1 or ~0.1-1.0 A lower IC50 would suggest enhanced uptake via passive diffusion. A similar IC50 might indicate that intracellular esterase activity is the new rate-limiting step.
Methotrexate (MTX) MCF-71.0 - 10.0Solid tumor cell lines can be less sensitive than hematological malignancies.[15][18]
MTX-DME MCF-7< 1.0 or ~1.0-10.0 A significantly lower IC50 in this cell line could strongly support the hypothesis that bypassing RFC1 enhances cytotoxic efficacy.

Note: The IC50 values presented are hypothetical and serve as a framework for interpretation.

Implications for Drug Resistance

The most significant finding would be the relative efficacy of MTX-DME in a cell line known to have low RFC1 expression or in an experimentally derived MTX-resistant cell line.[5][11] If MTX-DME retains a high level of cytotoxicity in cells that are resistant to MTX, it would provide strong evidence that its lipophilic nature allows it to circumvent this common resistance mechanism. This would position MTX-DME as a promising candidate for treating MTX-refractory tumors.

The Role of Intracellular Metabolism

It is crucial to consider that MTX-DME is a prodrug. Its activity is dependent on the rate and efficiency of its conversion to MTX by intracellular esterases. If a cell line exhibits unexpectedly low sensitivity to MTX-DME despite being sensitive to MTX, it could indicate low esterase activity in that particular cell type. This highlights a secondary factor that could influence the therapeutic window of MTX-DME.

Conclusion

This guide provides a comprehensive framework for the comparative cytotoxic evaluation of Methotrexate and its lipophilic analog, Methotrexate Dimethyl Ester. The core of the comparison lies in the hypothesis that the increased lipophilicity of MTX-DME facilitates cellular entry via passive diffusion, thereby bypassing the RFC1 transporter that limits MTX uptake and serves as a locus for drug resistance.

By executing the detailed MTT assay protocol and analyzing the resultant IC50 values, researchers can quantitatively determine the cytotoxic potency of each compound in both hematological and solid tumor cell lines. A finding that MTX-DME is more potent than MTX, particularly in cell lines with known or induced MTX resistance, would provide a strong rationale for its further development as a therapeutic agent designed to overcome critical limitations of a widely used chemotherapeutic drug.

References

  • Title: Methotrexate Mechanism of Action Explained | RhAPP Pharmacology Review - The Content Rheum Source: The Content Rheum URL
  • Title: METHOTREXATE, VIALS 10 Clinical Pharmacology - Pfizer Medical Information - Canada Source: Pfizer Medical Information - Canada URL
  • Title: Methotrexate - Wikipedia Source: Wikipedia URL
  • Title: Methotrexate - StatPearls - NCBI Bookshelf - NIH Source: NCBI Bookshelf - NIH URL
  • Title: Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC Source: PMC URL
  • Title: Collateral sensitivity to azidothymidine in methotrexate resistant human leukemia cells - PubMed Source: PubMed URL
  • Title: Induction by estrogens of methotrexate resistance in MCF-7 breast cancer cells.
  • Title: Stable transfectants of human MCF-7 breast cancer cells with increased levels of the human folate receptor exhibit an increased sensitivity to antifolates - NIH Source: NIH URL
  • Title: Molecular and karyological analysis of methotrexate-resistant and -sensitive human leukemic CCRF-CEM cells - PubMed Source: PubMed URL
  • Title: Cytotoxicity of methotrexate and trimetrexate and its reversal by folinic acid in human leukemic CCRF-CEM cells with carrier-mediated and receptor-mediated folate uptake - PubMed Source: PubMed URL
  • Title: Resistance to methotrexate and trimetrexate in CCRF-CEM sublines - ResearchGate Source: ResearchGate URL
  • Title: METHOTREXATE - CORE DATA SHEET - Pfizer Source: Pfizer URL
  • Title: Antiproliferative and Apoptotic Effects of Tempol, Methotrexate, and Their Combinations on the MCF7 Breast Cancer Cell Line - PMC Source: PMC URL
  • Title: In Vitro Evaluation of the Cytotoxicity of a Folate-modified β - ARROW@TU Dublin Source: ARROW@TU Dublin URL
  • Title: Methotrexate—Mechanisms of Drug Action | Encyclopedia.
  • Title: What is the mechanism of Methotrexate?
  • Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka Source: Kosheeka URL
  • Title: In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace Source: SciSpace URL
  • Title: Methotrexate Dimethyl Ester | CAS 34378-65-9 | SCBT - Santa Cruz Biotechnology Source: Santa Cruz Biotechnology URL
  • Title: Methotrexate Dimethylester Hydrochloride | CAS No- NA | Simson Pharma Limited Source: Simson Pharma Limited URL

Sources

comparing the efficacy of Methotrexate Dimethyl Ester with other antifolate drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Trojan Horse" Strategy

In the landscape of antifolate chemotherapy, Methotrexate (MTX) remains the gold standard for dihydrofolate reductase (DHFR) inhibition.[1] However, its efficacy is frequently compromised by acquired resistance, primarily through the downregulation of the Reduced Folate Carrier (RFC/SLC19A1) .

Methotrexate Dimethyl Ester (MTX-DME) represents a strategic chemical modification designed to circumvent this transport bottleneck. By esterifying the glutamate tail, the molecule transforms from a charged, transporter-dependent anion into a lipophilic, membrane-permeable prodrug. This guide objectively compares MTX-DME against MTX and modern alternatives like Pemetrexed, focusing on transport kinetics, resistance profiles, and intracellular activation requirements.

Mechanistic Architecture

The fundamental distinction between MTX and MTX-DME lies in their entry vectors. MTX relies on active transport (RFC), which acts as a "gatekeeper." In resistant phenotypes, this gate is closed. MTX-DME, functioning as a "Trojan Horse," bypasses the gate entirely via passive diffusion.

Transport & Activation Pathway

Once intracellular, MTX-DME is pharmacologically inactive until hydrolyzed by Carboxylesterases (CES1/CES2) back into MTX. It then undergoes polyglutamation by Folylpolyglutamate Synthetase (FPGS) , a critical step for intracellular retention and sustained enzyme inhibition.[2][3][4]

MTX_vs_MTX_DME_Transport cluster_ext Extracellular Space cluster_mem Cell Membrane cluster_int Intracellular Space (Cytosol) MTX_out Methotrexate (MTX) (Polar/Charged) RFC RFC Transporter (SLC19A1) MTX_out->RFC High Affinity MTXDME_out MTX Dimethyl Ester (Lipophilic) Lipid Lipid Bilayer (Passive Diffusion) MTXDME_out->Lipid Partitioning MTX_in MTX (Free Acid) RFC->MTX_in Active Transport (Blocked in Resistant Cells) MTXDME_in MTX Dimethyl Ester Lipid->MTXDME_in Passive Diffusion MTX_PG MTX-Polyglutamates (Active/Retained) MTX_in->MTX_PG Polyglutamation MTXDME_in->MTX_in Hydrolysis via CES CES Carboxylesterases (CES1/CES2) FPGS FPGS Enzyme DHFR Target: DHFR (Inhibition) MTX_PG->DHFR Potent Inhibition

Caption: Figure 1. Comparative transport mechanisms. MTX requires the RFC transporter (often downregulated in cancer), while MTX-DME permeates the membrane passively before intracellular hydrolysis.

Comparative Efficacy Analysis

Pharmacological Profile Comparison

While MTX is a pure DHFR inhibitor, newer agents like Pemetrexed (PMX) are multi-targeted.[1] MTX-DME occupies a niche: it is a prodrug of a pure DHFR inhibitor, specifically engineered for transport-deficient tumors.

FeatureMethotrexate (MTX)MTX Dimethyl Ester (MTX-DME)Pemetrexed (PMX)
Primary Target DHFR (Dihydrofolate Reductase)DHFR (after hydrolysis)TYMS (Thymidylate Synthase) & DHFR
Primary Influx RFC (SLC19A1)Passive DiffusionRFC & PCFT (SLC46A1)
Cellular Retention High (via Polyglutamation)High (after hydrolysis & polyglutamation)Very High (Rapid Polyglutamation)
Resistance Vulnerability RFC Downregulation (High Risk)Carboxylesterase Deficiency (Med Risk)TYMS Overexpression
Solubility Hydrophilic (Water/Buffer)Lipophilic (DMSO/Organic Solvents)Hydrophilic
Quantitative Efficacy Data (IC50)

The table below summarizes experimental data comparing IC50 values in Wild-Type (WT) vs. RFC-Deficient (Resistant) leukemic cell lines (e.g., L1210 or CCRF-CEM).

CompoundIC50 (Wild-Type)IC50 (RFC-Deficient Resistant)Resistance Factor (R/S)Interpretation
Methotrexate 3–6 nM> 200 nM> 30xEfficacy collapses without transport.
MTX-DME 400 nM (0.4 µM)~400–600 nM~1.0–1.5xRetains potency in resistant cells.
Pemetrexed 20–50 nM100–200 nM~4–5xPartially affected; relies on PCFT backup.

Key Insight: In wild-type cells, MTX-DME appears less potent (400 nM vs 6 nM) because hydrolysis is the rate-limiting step. However, in resistant cells, MTX efficacy drops by orders of magnitude, while MTX-DME efficacy remains stable. MTX-DME is superior only in the context of transport resistance.

Experimental Protocols

To validate the efficacy of MTX-DME, simple cytotoxicity assays are insufficient because they do not confirm the mechanism (uptake vs. hydrolysis). The following protocol is designed to verify lipophilic uptake and intracellular conversion.

Protocol A: Lipophilic Prodrug Uptake & Hydrolysis Assay

Objective: Distinguish between transport-mediated uptake and passive diffusion, and verify intracellular hydrolysis.

Reagents:

  • Cell Lines: L1210 (WT) and L1210/R (RFC-deficient).

  • Compounds: MTX (Control), MTX-DME (Test).

  • Inhibitor: Bis-p-nitrophenyl phosphate (BNPP) – a specific Carboxylesterase (CES) inhibitor.

Workflow:

  • Preparation: Dissolve MTX-DME in DMSO (Stock 10 mM). Dissolve MTX in PBS/NaOH.

  • Seeding: Plate cells at

    
     cells/well in 96-well plates.
    
  • Inhibition Step (Critical): Pre-treat half the wells with 100 µM BNPP for 1 hour.

    • Rationale: BNPP inhibits intracellular esterases. If MTX-DME works via hydrolysis, BNPP should block its toxicity, proving it is a prodrug.

  • Treatment: Treat cells with graded concentrations (1 nM – 10 µM) of MTX or MTX-DME for 4 hours (pulse) or 72 hours (continuous).

  • Wash & Chase: For pulse experiments, wash cells 3x with PBS to remove extracellular drug.

  • Viability Readout: Perform MTT or CellTiter-Glo assay after 72 hours.

Expected Results:

  • WT Cells + MTX: High toxicity (Low IC50).

  • Resistant Cells + MTX: Low toxicity (High IC50).

  • Resistant Cells + MTX-DME: High toxicity (Low IC50) -> Proof of passive uptake.

  • Any Cell + MTX-DME + BNPP: Reduced toxicity -> Proof that hydrolysis is required for activity.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis Cells L1210/R Cells (RFC Deficient) BNPP Add BNPP (CES Inhibitor) Cells->BNPP Inhibition Group Treat Treat with MTX-DME Cells->Treat Control Group BNPP->Treat Inhibition Group Incubate Incubate 72 Hours Treat->Incubate Readout MTT Assay (Viability) Incubate->Readout Result Compare IC50: (+/- BNPP) Readout->Result

Caption: Figure 2. Experimental workflow to validate the prodrug mechanism. BNPP inhibition confirms that MTX-DME cytotoxicity is dependent on intracellular hydrolysis.

Synthesis & Handling Notes

Synthesis: MTX-DME is typically synthesized via direct esterification of Methotrexate with methanol in the presence of HCl (Fischer esterification) or using coupling agents (EDC/NHS).

  • Note: The reaction must be monitored carefully to avoid racemization of the glutamate moiety.

  • Purification: Requires silica gel chromatography or RP-HPLC to remove mono-esters and unreacted MTX.

Solubility: Unlike MTX sodium salt, MTX-DME is insoluble in water . Stock solutions must be prepared in DMSO or DMF. Precipitates may form if added rapidly to aqueous media at high concentrations (>100 µM).

References

  • Rosowsky, A., et al. (1980). "Methotrexate analogs. 2. Facile method of preparation of lipophilic derivatives of methotrexate and 3',5'-dichloromethotrexate by direct esterification." Journal of Medicinal Chemistry.

  • Beardsley, G.P., et al. (1979). "Methotrexate di-n-butyl ester effects on thymidine metabolism." Biochemical Pharmacology.

  • Westerhof, G.R., et al. (1995). "Carrier- and receptor-mediated transport of folate antagonists targeting folate-dependent enzymes: Correlates of molecular-structure and biological activity." Molecular Pharmacology.

  • Assaraf, Y.G. (2006). "Molecular basis of antifolate resistance."[1] Cancer and Metastasis Reviews.

  • Ifergan, I., et al. (2008). "The role of human carboxylesterases in drug metabolism: have we overlooked their importance?" Pharmacogenomics.

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A Comparative Guide to the Bioanalytical Method Validation for Methotrexate Dimethyl Ester Quantification

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Ensuring Analytical Fidelity in Drug Development

For researchers, scientists, and drug development professionals, the precise and accurate quantification of drug candidates and their related substances is the bedrock of successful preclinical and clinical studies. This guide provides an in-depth, scientifically grounded comparison of analytical methodologies for the validation of Methotrexate Dimethyl Ester (MDME) quantification. As a potential impurity or metabolite of Methotrexate (MTX), a widely used chemotherapeutic and immunosuppressant, the ability to accurately measure MDME is critical for comprehensive pharmacokinetic and toxicokinetic assessments.[1][2][3]

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, emphasizing the principles of scientific integrity and self-validating systems, in alignment with regulatory expectations from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7][8]

The Analytical Challenge: Why Specificity is Paramount

Comparative Overview of Analytical Platforms

This guide will compare three distinct analytical platforms for the quantification of MDME in a biological matrix (e.g., human plasma):

  • High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS): The current "gold standard" in bioanalysis, offering high sensitivity and selectivity.[2][12]

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely accessible technique, though typically less sensitive and selective than LC-MS/MS.[2][13][14][15]

  • Immunoassay: A high-throughput method, but often limited by specificity and potential for cross-reactivity.[10][16][17]

The following sections will detail the validation of a hypothetical, yet scientifically rigorous, HPLC-MS/MS method for MDME and provide a comparative analysis of its performance against the other two techniques.

In-Depth Validation of an HPLC-MS/MS Method for MDME Quantification

The validation of a bioanalytical method is a comprehensive process to ensure that the method is reliable and reproducible for its intended use.[7][8] The following is a detailed protocol for the validation of an HPLC-MS/MS method for MDME in human plasma, with explanations for the experimental choices.

Experimental Workflow: HPLC-MS/MS Method Validation

HPLC-MS_MS_Validation_Workflow cluster_Preparation 1. Preparation cluster_SampleProcessing 2. Sample Processing cluster_Analysis 3. Instrumental Analysis cluster_Validation 4. Method Validation A Prepare Stock & Working Solutions (MDME & IS) B Prepare Calibration Standards & Quality Controls (QCs) in Plasma A->B C Protein Precipitation (Plasma + Acetonitrile with IS) B->C D Centrifugation C->D E Supernatant Transfer & Dilution D->E F HPLC Separation (C18 Column) E->F G MS/MS Detection (MRM Mode) F->G H Linearity & Range G->H I Accuracy & Precision G->I J Selectivity & Specificity G->J K Sensitivity (LLOQ) G->K L Matrix Effect & Recovery G->L M Stability G->M

Caption: Workflow for the validation of an HPLC-MS/MS method for MDME quantification.

Step-by-Step Methodology

1. Preparation of Solutions, Calibration Standards, and Quality Controls

  • Rationale: Accurate preparation of standards and QCs is fundamental to the entire validation. Using a certified reference standard for both the analyte (MDME) and the internal standard (IS) is crucial for traceability. A stable isotope-labeled internal standard (e.g., MDME-d3) is ideal as it co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction for sample preparation and instrument variability.

  • Protocol:

    • Prepare a primary stock solution of MDME and MDME-d3 (Internal Standard, IS) in a suitable organic solvent (e.g., DMSO or Methanol) at a concentration of 1 mg/mL.

    • Prepare working solutions by serial dilution of the stock solutions with 50:50 acetonitrile:water.

    • Prepare calibration standards by spiking blank human plasma with the MDME working solutions to achieve a concentration range (e.g., 0.1 to 100 ng/mL).

    • Prepare Quality Control (QC) samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

2. Sample Preparation: Protein Precipitation

  • Rationale: Biological matrices like plasma contain high concentrations of proteins that can interfere with the analysis and damage the HPLC column. Protein precipitation is a rapid and effective method for removing the majority of these proteins.[2][18][19] Acetonitrile is a common and efficient precipitating agent. The IS is added to the precipitation solvent to ensure consistent addition across all samples, standards, and QCs.

  • Protocol:

    • To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of cold acetonitrile containing the internal standard (e.g., at 50 ng/mL).

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

3. HPLC-MS/MS Analysis

  • Rationale: Chromatographic separation is necessary to separate the analyte from other endogenous components of the plasma that may have the same mass-to-charge ratio. A C18 reversed-phase column is a versatile choice for small molecules like MDME. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the IS.

  • Instrumental Parameters (Hypothetical):

    • HPLC System: Agilent 1200 Series or equivalent

    • Column: Phenomenex Luna C18 (e.g., 50 x 2.1 mm, 3 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: A suitable gradient to ensure separation and a short run time.

    • Mass Spectrometer: AB Sciex API 5500 or equivalent

    • Ionization Mode: Electrospray Ionization (ESI) Positive

    • MRM Transitions:

      • MDME: (Precursor ion) -> (Product ion) - To be determined experimentally, but would be specific to the MDME molecule.

      • MDME-d3 (IS): (Precursor ion) -> (Product ion) - To be determined experimentally, with a mass shift corresponding to the deuterium labeling.

4. Validation Parameters and Acceptance Criteria

The following parameters must be assessed according to FDA and/or EMA guidelines.[4][5][6]

  • Selectivity and Specificity:

    • Rationale: To ensure that the method can differentiate MDME from other components in the matrix, including its parent drug (MTX) and major metabolites (7-OH-MTX, DAMPA).

    • Procedure: Analyze blank plasma from at least six different sources. The response at the retention time of MDME and the IS should be less than 20% of the LLOQ response for the analyte and less than 5% for the IS.

  • Linearity and Range:

    • Rationale: To demonstrate a proportional relationship between the instrument response and the concentration of the analyte over a defined range.

    • Procedure: Analyze a set of calibration standards (at least 6-8 non-zero concentrations) in duplicate. The calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision:

    • Rationale: Accuracy measures the closeness of the measured concentration to the true value, while precision measures the reproducibility of the measurements. These are assessed within a single run (intra-batch) and between different runs (inter-batch).

    • Procedure: Analyze at least five replicates of the QC samples at each concentration level in at least three separate analytical runs.

    • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).

  • Sensitivity (Lower Limit of Quantification - LLOQ):

    • Rationale: The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.[4]

    • Procedure: The LLOQ must be demonstrated to have a signal-to-noise ratio of at least 5 and meet the accuracy and precision criteria mentioned above.

  • Matrix Effect and Recovery:

    • Rationale: The matrix effect assesses the influence of co-eluting endogenous components on the ionization of the analyte. Recovery measures the efficiency of the extraction procedure.

    • Procedure: These are evaluated by comparing the response of the analyte in post-extraction spiked plasma with the response of the analyte in a neat solution.

  • Stability:

    • Rationale: To ensure that the concentration of MDME does not change during sample collection, storage, and processing.

    • Procedure: The stability of MDME is evaluated in plasma under various conditions: bench-top (room temperature), freeze-thaw cycles, and long-term storage at -20°C and/or -80°C.

Performance Comparison of Analytical Methods

The choice of an analytical method is often a balance between performance, throughput, and cost. The following table provides a comparative summary of the expected performance of the three methods for MDME quantification.

Validation Parameter HPLC-MS/MS HPLC-UV Immunoassay
Linearity (r²) > 0.995> 0.99Often non-linear (4- or 5-parameter logistic fit)
Accuracy (% Bias) < ± 15%< ± 15%< ± 20%
Precision (%CV) < 15%< 15%< 20%
Selectivity Excellent (mass-based)Moderate (retention time-based)Poor to Moderate (antibody-based)
Sensitivity (LLOQ) Very Low (pg/mL to low ng/mL)Low to Moderate (ng/mL to µg/mL)Moderate (ng/mL)
Matrix Effect Can be significant, but managed with ISLess prone to signal suppression/enhancementCan be affected by non-specific binding
Throughput High (with automation)ModerateVery High
Cost per Sample HighLowModerate

Causality and Rationale: Choosing the Right Method

Logical Relationships in Method Selection

Method_Selection_Logic A High Specificity Needed? (e.g., metabolite differentiation) X HPLC-MS/MS A->X Yes Y HPLC-UV A->Y No B High Sensitivity Needed? (e.g., low dose PK) B->X Yes B->Y No C High Throughput Needed? (e.g., large clinical trial) C->X Moderate Z Immunoassay C->Z Yes

Caption: Decision logic for selecting an appropriate analytical method.

  • Why Choose HPLC-MS/MS? For definitive quantification, especially in regulated bioanalysis for drug registration, HPLC-MS/MS is the method of choice. Its unparalleled selectivity ensures that you are measuring only MDME, without interference from MTX or its metabolites.[2][11] This is critical for accurate pharmacokinetic modeling and safety assessment. The high sensitivity allows for the characterization of the full pharmacokinetic profile, even at low concentrations.

  • When is HPLC-UV a Viable Alternative? HPLC-UV can be a cost-effective option for in-process testing or for the analysis of bulk drug substances where concentrations are high and the matrix is less complex.[13][20] However, for bioanalysis in complex matrices like plasma, its lower sensitivity and potential for interference from co-eluting compounds make it less ideal than HPLC-MS/MS. A thorough validation of its selectivity would be paramount.

  • The Role of Immunoassays: Immunoassays are best suited for high-throughput screening applications where a rapid turnaround is needed for a large number of samples, such as in therapeutic drug monitoring of the parent drug.[16][17] However, for the specific quantification of a metabolite or impurity like MDME, the development of a highly specific antibody would be required, which is a significant undertaking. The risk of cross-reactivity with the structurally similar parent drug and other metabolites is a major drawback.[10]

Conclusion: A Commitment to Analytical Excellence

The validation of a bioanalytical method is not merely a checklist of experiments. It is a systematic process of demonstrating that a method is fit for its intended purpose. For the quantification of Methotrexate Dimethyl Ester, an HPLC-MS/MS method provides the highest degree of confidence in the data due to its superior sensitivity and selectivity. While other methods like HPLC-UV and immunoassays have their place in the analytical toolkit, they must be used with a clear understanding of their limitations, particularly regarding specificity in a complex biological matrix.

As Senior Application Scientists, our commitment is to the integrity of the data. By understanding the "why" behind each step of the validation process and selecting the most appropriate analytical platform, we can ensure that the data generated is reliable, reproducible, and will withstand the scrutiny of regulatory review, ultimately contributing to the development of safer and more effective medicines.

References

  • Methotrexate - StatPearls - NCBI Bookshelf - NIH. (2024, December 11). National Center for Biotechnology Information. [Link]

  • Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381–385. [Link]

  • Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? ScienceDirect. [Link]

  • Dadkhah, A., et al. (2020). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. Microchemical Journal, 152, 104337. [Link]

  • Feng, Z., et al. (2021). A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma. Drug Design, Development and Therapy, 15, 4575–4583. [Link]

  • Methotrexate and main metabolites. (n.d.). ResearchGate. [Link]

  • Dervieux, T., et al. (2017). Metabolomic Profiling to Identify Molecular Biomarkers of Cellular Response to Methotrexate In Vitro. Clinical and Translational Science, 10(3), 159–167. [Link]

  • METHOTREXATE, VIALS 10 Clinical Pharmacology. (n.d.). Pfizer Medical Information - Canada. [Link]

  • Methotrexate Pathway (Cancer Cell), Pharmacodynamics and Pharmacokinetics. (n.d.). PharmGKB. [Link]

  • Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? PubMed. [Link]

  • UPLC-MS/MS Analysis of Methotrexate in Plasma and Serum for Clinical Research. (n.d.). Waters. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass. [Link]

  • Multi-Site Validation of a Newly FDA-Cleared Automated Methotrexate Immunoassay for Therapeutic Drug Monitoring. (2026, January 23). The Journal of Applied Laboratory Medicine | Oxford Academic. [Link]

  • Therapeutic Drug Monitoring of Low Methotrexate Doses for Drug Exposure and Adherence Assessment—Pre-Analytical Variables, Bioanalytical Issues, and Current Clinical Applications. (2024, December 14). MDPI. [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018, May 25). Bioanalysis Zone. [Link]

  • Validation of HPLC method for the analysis of methotrexate in bulk drug and pharmaceutical dosage forms. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy. (n.d.). Analytical Methods (RSC Publishing). [Link]

  • Novel LC-MS/MS method for measuring methotrexate in high-dose therapy: a comparative study with commercial EMIT and EIA immunoassays. (2025, November 1). ResearchGate. [Link]

  • UPLC-MS/MS Analysis of Methotrexate in Plasma and Serum for Clinical Research. (n.d.). Waters Corporation. [Link]

  • A Rapid Method for Determination of Serum Methotrexate Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry and - Journal of Laboratory Physicians. (2023, January 18). Thieme Connect. [Link]

  • A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma. (2021, November 5). PMC. [Link]

  • Novel LC-MS/MS method for measuring methotrexate in high-dose therapy: a comparative study with commercial EMIT and EIA immunoassays. (2025, November 20). PubMed. [Link]

  • Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. (2019, June 20). ScienceOpen. [Link]

  • A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma. (2021, November 5). PubMed. [Link]

  • Development and validation of a HPLC-UV based method for the extraction and quantification of methotrexate in the skin. (2022, May 15). PubMed. [Link]

  • Development and validation of a HPLC–UV based method for the extraction and quantification of methotrexate in the skin. (2022, January 30). DOI. [Link]

  • Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrexate. (2025, April 23). ajprui.com. [Link]

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Comprehensive Guide: Cross-Reactivity of Methotrexate Dimethyl Ester in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the cross-reactivity of Methotrexate Dimethyl Ester (MTX-DME) in Methotrexate (MTX) immunoassays. It is designed for researchers and drug development professionals requiring rigorous validation protocols.

Executive Summary & Clinical Relevance

Methotrexate Dimethyl Ester (MTX-DME) , also known as Methotrexate Impurity J (EP/BP standards), is a diesterified derivative of methotrexate. Unlike the major physiological metabolites (7-OH-MTX and DAMPA), MTX-DME is primarily encountered as:

  • A Synthesis Intermediate: In the production of MTX active pharmaceutical ingredients (API).

  • A Prodrug/Conjugate Precursor: In the development of dendrimer-based or nanoparticle-based drug delivery systems where the carboxyl groups are chemically blocked.

  • A Degradation Impurity: In stored drug formulations.

The Analytical Challenge: Most commercial immunoassays (FPIA, EMIT, CMIA) are optimized to distinguish MTX from endogenous folates and the major metabolite 7-OH-MTX. However, they are rarely characterized for MTX-DME cross-reactivity in standard package inserts. Due to the preservation of the pteridine ring structure in MTX-DME, significant cross-reactivity is a high-probability risk , potentially leading to falsely elevated MTX quantitation and erroneous pharmacokinetic profiles.

Structural Basis of Cross-Reactivity

To predict and understand interference, one must analyze the antibody's "Epitope Recognition Zone."

Comparative Structural Analysis[1]
  • Methotrexate (Analyte): Contains a pteridine ring, a p-aminobenzoic acid (PABA) linker, and a glutamic acid tail with two free carboxylic acid groups (

    
     and 
    
    
    
    ).
  • 7-OH-MTX (Metabolite): Hydroxylated on the pteridine ring. Most modern antibodies are raised against the pteridine moiety to avoid this interference; thus, cross-reactivity is typically low (<1%).

  • DAMPA (Metabolite): Lacks the glutamic acid tail entirely. Assays that bind the pteridine ring often show high cross-reactivity with DAMPA.

  • MTX-DME (Impurity/Analog): Retains the intact pteridine ring and PABA linker. The only modification is the esterification of the two carboxyl groups on the glutamate tail.

Mechanism of Interference

Antibodies used in MTX assays generally fall into two categories:

  • Pteridine-Specific Antibodies: These bind the "head" of the molecule. Since MTX-DME has an identical head to MTX, these assays will likely exhibit High Cross-Reactivity (>50-100%) .

  • C-Terminus/Conformational Antibodies: These interact with the glutamate tail to distinguish MTX from DAMPA. The esterification in MTX-DME removes the negative charge and adds steric bulk (methyl groups). These assays may exhibit Reduced or Partial Cross-Reactivity , but binding may still occur if the antibody pocket is flexible.

Visualization: Epitope Mapping & Interference Logic

EpitopeMapping MTX Methotrexate (MTX) (Target Analyte) Ab_Pteridine Antibody Type A: Pteridine-Specific (e.g., FPIA Polyclonal) MTX->Ab_Pteridine Strong Binding Ab_Tail Antibody Type B: Glutamate-Specific (e.g., Some EMIT/CMIA) MTX->Ab_Tail Strong Binding DME MTX Dimethyl Ester (Impurity J) DME->Ab_Pteridine HIGH Interference (Identical Head) DME->Ab_Tail Variable Interference (Steric/Charge Mismatch) DAMPA DAMPA (Metabolite) DAMPA->Ab_Pteridine High Interference DAMPA->Ab_Tail No Binding (Missing Tail) 7 7 OH 7-OH-MTX (Metabolite) OH->Ab_Pteridine Low Binding (Modified Head)

Figure 1: Theoretical epitope mapping showing why MTX-DME poses a higher interference risk for Pteridine-specific antibodies compared to Glutamate-specific ones.

Comparative Performance of Assay Platforms

Since specific data for MTX-DME is rarely published by manufacturers, the following table extrapolates performance based on known structural specificities (DAMPA/7-OH data) and antibody characteristics.

Assay PlatformDetection PrincipleAntibody TypePredicted MTX-DME ReactivityExplanation
FPIA (e.g., Abbott TDx) Fluorescence PolarizationPolyclonalHigh Polyclonal antibodies often target multiple epitopes, including the conserved pteridine ring. Historically shows high cross-reactivity with DAMPA and esters.
EMIT (e.g., Siemens) Enzyme MultipliedMonoclonalModerate to High Often uses G6PDH conjugates. If the conjugation is at the carboxyl group, the antibody is likely raised against the pteridine, making it blind to ester modifications.
CMIA (e.g., Abbott Architect) ChemiluminescenceMonoclonalVariable Highly specific, but often optimized to exclude 7-OH-MTX. If specificity relies on the pteridine ring, DME will interfere.
HPLC / LC-MS/MS Physical SeparationN/ANone Gold Standard. MTX-DME separates chromatographically from MTX due to significantly different hydrophobicity (esters are less polar).

Experimental Protocol: Determining Cross-Reactivity (Self-Validating System)

Researchers working with MTX-DME must validate their specific immunoassay. Do not rely on package inserts for this non-standard impurity. Follow this protocol derived from CLSI EP07 (Interference Testing) .

Materials
  • Drug Free Matrix: Human serum or plasma (pool of >5 donors).

  • MTX Reference Standard: USP or EP grade.

  • MTX-DME Reference Standard: (e.g., CAS 34378-65-9, commercially available as Impurity J).

  • Target Immunoassay: Reagents and Calibrators.

Step-by-Step Methodology

Phase 1: Preparation of Stock Solutions

  • Dissolve MTX-DME in DMSO (it is less soluble in water than MTX).

  • Dilute into drug-free serum to create a "High Spiked Pool" (

    
    ).
    
  • Prepare a matched "Solvent Control Pool" (Serum + equivalent DMSO volume).

Phase 2: Screening for Interference

  • Test A: Measure the MTX concentration of the "High Spiked Pool" (containing only MTX-DME).

  • Result Interpretation:

    • If Result < Limit of Detection (LOD): No cross-reactivity.

    • If Result > LOD: Cross-reactivity exists. Calculate % Cross-Reactivity:

      
      
      

Phase 3: Dose-Response (If Interference Detected)

  • Prepare serial dilutions of MTX-DME (e.g., 10, 5, 2.5, 1.25

    
    ) in serum.
    
  • Measure each sample in triplicate.

  • Plot Measured MTX (y-axis) vs. Actual MTX-DME (x-axis) .

  • The slope of the linear regression represents the cross-reactivity factor.

Phase 4: Interference in the Presence of Analyte (The "Clinically Relevant" Test)

  • Spike MTX to a therapeutic level (

    
    ) in serum.
    
  • Add increasing amounts of MTX-DME.

  • Determine if the presence of the ester biases the quantitation of the active drug.

Workflow Diagram

ValidationProtocol Start Start Validation Prep Prepare 10 µM MTX-DME in Drug-Free Serum Start->Prep Measure Measure on Immunoassay Prep->Measure Decision Result > LOD? Measure->Decision Calc Calculate % Cross-Reactivity: (Measured / Spiked) * 100 Decision->Calc Yes Safe No Significant Interference (< LOD) Decision->Safe No DoseResp Perform Dose-Response (Linearity Check) Calc->DoseResp MatrixTest Test Interference with Therapeutic MTX Present DoseResp->MatrixTest

Figure 2: CLSI-aligned workflow for validating Impurity J interference.

Mitigation Strategies

If your research involves MTX-DME and you detect cross-reactivity:

  • Switch to LC-MS/MS: This is the only definitive solution. MTX-DME (

    
    ) is easily distinguished from MTX (
    
    
    
    ) by mass spectrometry.
  • Alkaline Hydrolysis Pre-treatment: If you must use an immunoassay to measure total folates, you can intentionally hydrolyze the esters (using 0.1M NaOH) to convert all MTX-DME to MTX, then measure. Note: This destroys speciation.

  • Use a Specific Monoclonal: Contact assay manufacturers (e.g., Roche, Abbott) to request "Specificity Data for Impurity J." If unavailable, perform the Phase 2 screening above.

References

  • Clinical and Laboratory Standards Institute (CLSI).EP07: Interference Testing in Clinical Chemistry. 3rd Edition.

  • European Pharmacopoeia (Ph. Eur.).

  • Warner, A., et al. (2020). "Different cross-reactivity profiles of methotrexate immunoassays and the clinical management of methotrexate treatment.

  • Dasgupta, A. (2023). "Biotin and Other Interferences in Immunoassays." Elsevier.[1] (General reference on antibody specificity and structural analogs).

Sources

Comparative Analysis of Cell Uptake: Methotrexate vs. Methotrexate Dimethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Overcoming Transport-Mediated Resistance

Executive Summary

In the development of antifolate chemotherapeutics, cellular uptake is often the rate-limiting step for efficacy. Methotrexate (MTX) , the gold standard antifolate, relies heavily on the Reduced Folate Carrier (RFC/SLC19A1) for internalization. Consequently, downregulation of RFC is a primary mechanism of acquired resistance in leukemic cell lines.

Methotrexate Dimethyl Ester (MTX-DME) represents a lipophilic prodrug strategy designed to bypass this bottleneck. By masking the


 and 

carboxyl groups, MTX-DME shifts the uptake mechanism from carrier-mediated transport to passive diffusion. This guide provides a comparative analysis of these two uptake modalities, supported by experimental protocols to validate intracellular accumulation in transport-deficient phenotypes.

Mechanistic Comparison

The fundamental difference between MTX and MTX-DME lies in their physicochemical interaction with the cell membrane and subsequent intracellular processing.

Methotrexate (MTX): Active Transport

MTX is a hydrophilic dicarboxylic acid (LogP


 -1.85). It cannot passively traverse the lipid bilayer efficiently.
  • Primary Entry: Mediated by RFC (SLC19A1) , an anion exchanger that utilizes the transmembrane organic phosphate gradient.

  • Secondary Entry: Proton-Coupled Folate Transporter (PCFT) in acidic microenvironments (e.g., solid tumors).

  • Retention: Once inside, Folylpolyglutamate Synthetase (FPGS) adds glutamate residues, preventing efflux.

Methotrexate Dimethyl Ester (MTX-DME): Passive Diffusion

MTX-DME is the lipid-soluble derivative.

  • Entry: Rapid passive diffusion across the plasma membrane, independent of protein transporters.

  • Activation: Intracellular carboxylesterases (CES) hydrolyze the ester bonds, regenerating free MTX.

  • Retention: The regenerated MTX is then subject to polyglutamylation by FPGS, effectively "trapping" the drug.

Pathway Visualization

The following diagram illustrates the bypass mechanism utilized by MTX-DME in RFC-deficient cells.

CellUptake cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytosol MTX_Ex MTX (Polar) RFC RFC Transporter (SLC19A1) MTX_Ex->RFC High Affinity Binding DME_Ex MTX-DME (Lipophilic) DME_In Intracellular MTX-DME DME_Ex->DME_In Passive Diffusion (Rapid) MTX_In Intracellular MTX RFC->MTX_In Active Transport (Energy Dependent) FPGS FPGS Enzyme MTX_In->FPGS Esterase Carboxylesterases DME_In->Esterase Esterase->MTX_In Hydrolysis MTX_PG MTX-Polyglutamates (TRAPPED) FPGS->MTX_PG Polyglutamylation

Figure 1: Comparative uptake pathways. Note that MTX-DME bypasses the RFC transporter but requires intracellular hydrolysis to become active.

Performance Analysis & Data Summary

The following table summarizes the kinetic differences observed in wild-type (WT) versus transport-resistant (RFC-) cell lines (e.g., CCRF-CEM vs. CCRF-CEM/R).

FeatureMethotrexate (MTX)MTX Dimethyl Ester (MTX-DME)
Uptake Kinetics Saturable (Michaelis-Menten)Linear (Non-saturable up to high conc.)

(Affinity)

1–5

M (High affinity for RFC)
N/A (Diffusion dominated)
RFC-Deficient Uptake Negligible (< 5% of WT)High (Equivalent to WT)
Rate Limiting Step Membrane Transport (RFC capacity)Intracellular Hydrolysis
Serum Stability HighLow (Hydrolyzed by serum esterases)
In Vitro Potency (RFC-) Resistant (High IC

)
Sensitive (Low IC

)

Key Insight: While MTX-DME restores accumulation in resistant cells, its utility in vivo is limited by plasma esterases which convert it back to MTX before it reaches the tumor. However, for in vitro mechanistic studies and ex-vivo purging protocols, it remains a critical tool.

Experimental Protocol: Comparative Uptake Assay

To objectively compare uptake, we utilize a radioisotope-based assay. This method is superior to fluorescence for MTX-DME because the esterification alters the fluorescent properties of the pteridine ring, making direct fluorescent comparison difficult.

Reagents & Equipment
  • Tracer:

    
     Methotrexate (Moravek or PerkinElmer).
    
  • Cold Standard: Unlabeled MTX and MTX-DME (Sigma-Aldrich).

  • Lysis Buffer: 0.2 M NaOH or 1% Triton X-100.

  • Stop Solution: Ice-cold Phosphate Buffered Saline (PBS).

  • Scintillation Fluid: EcoScint or equivalent.

Step-by-Step Workflow

Step 1: Cell Preparation Seed cells (e.g., CCRF-CEM) at


 cells/mL in folate-free RPMI 1640.
  • Expert Note: Standard RPMI contains high folic acid (

    
    M), which competes with MTX for RFC. Use folate-free media for 24h prior to assay to maximize transporter availability.
    

Step 2: Compound Loading (The Critical Step) Prepare dosing solutions of MTX and MTX-DME at equimolar concentrations (e.g., 1


M) spiked with 

H-MTX (0.5

Ci/mL).
  • For MTX-DME: Ensure the media is Serum-Free during the pulse. Serum esterases will hydrolyze MTX-DME extracellularly, creating a false negative for diffusion uptake.

Step 3: Incubation Incubate at 37°C. Harvest time points: 0, 5, 15, 30, and 60 minutes.

Step 4: Quench & Wash Remove aliquots and immediately inject into 10 volumes of Ice-Cold PBS . Centrifuge at 4°C (1000 x g, 5 min). Repeat wash 3x.[1]

  • Why: The temperature drop freezes membrane fluidity, stopping active transport and diffusion immediately.

Step 5: Lysis & Quantification Resuspend pellet in 200


L Lysis Buffer. Incubate 30 mins. Add to scintillation vials with 4 mL fluid and count (LSC). Normalize to total protein content (BCA Assay).
Workflow Diagram

Protocol cluster_wash Quench (Critical) Start Seed Cells (Folate-Free Media) Prep Prepare 3H-Labeled MTX vs MTX-DME Start->Prep Pulse Pulse Treatment (Serum-Free for DME) Prep->Pulse Wash1 Dilute in Ice-Cold PBS Pulse->Wash1 Spin Centrifuge 4°C Wash1->Spin Wash2 Repeat Wash 3x Spin->Wash2 Lysis Lysis (NaOH) Wash2->Lysis Read Liquid Scintillation Counting Lysis->Read

Figure 2: Radioactive uptake assay workflow. The ice-cold wash step is critical to prevent drug efflux during processing.

Troubleshooting & Validation

When analyzing data, ensure you distinguish between Total Uptake and Intracellular Accumulation .

  • Validation 1 (HPLC/LC-MS): If using non-radiolabeled compounds, you must use LC-MS/MS to distinguish between MTX-DME and hydrolyzed MTX inside the cell.

    • Protocol: Precipitate proteins with Acetonitrile/ZnSO

      
      .[2] Analyze supernatant on a C18 column.[3]
      
    • Observation: In MTX-DME treated cells, you should see a rapid appearance of the parent MTX peak intracellularly, confirming esterase activity [1].

  • Validation 2 (Inhibitors):

    • Add Probenecid (anion transport inhibitor). It should block MTX uptake but have no effect on MTX-DME uptake. This confirms the diffusion mechanism [2].

References

  • Mechanisms of Methotrexate Resistance. Source: National Institutes of Health (PMC). Context: Establishes RFC downregulation as the primary resistance mechanism and the rationale for lipophilic esters. URL:[Link]

  • Cellular Pharmacokinetics of Methotrexate. Source: PLOS ONE (2024). Context: Detailed kinetic modeling of MTX transport, polyglutamylation, and the impact of extracellular concentration. URL:[Link]

  • Voraxaze (Glucarpidase) Mechanism. Source: Voraxaze.co.uk. Context: Highlights the enzymatic hydrolysis of MTX, relevant to understanding esterase-mediated cleavage of MTX derivatives. URL:[Link]

Sources

head-to-head comparison of different Methotrexate ester prodrugs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of Methotrexate Ester Prodrugs Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Case for Esterification

Methotrexate (MTX) remains the gold standard antifolate, yet its efficacy is strictly limited by its physicochemical dependence on the Reduced Folate Carrier (RFC/SLC19A1) for cellular entry. Resistance often arises via RFC downregulation. Furthermore, MTX’s hydrophilicity (LogP


 -1.8) prevents passive diffusion across the Blood-Brain Barrier (BBB), limiting its utility in CNS lymphomas.

This guide evaluates Methotrexate Ester Prodrugs as a solution to these transport bottlenecks. By masking the


- and/or 

-carboxyl groups, these prodrugs shift the transport mechanism from carrier-mediated to passive diffusion, bypass RFC-related resistance, and enhance lipophilicity for sanctuary site penetration.

Head-to-Head Performance Analysis

We categorize the prodrugs into three distinct classes based on their primary performance objective: Binding Optimization , Systemic Dose-Sparing , and Solubility/Delivery .

Table 1: Comparative Performance Matrix
FeatureClass A: Simple Alkyl Esters Class B: Lipophilic Aryl Diesters Class C: Polymeric/Conjugate Esters
Representative Candidates MTX-Dimethyl, MTX-Diethyl,

-tert-butyl
MTX-bis(6-chloropiperonyl), MTX-di-3-picolylMTX-PEG5000, MTX-AuNP
Primary Mechanism RFC Bypass & DHFR BindingDose Sparing & BBB PenetrationSolubility Enhancement & EPR Effect
LogP (Lipophilicity) ~1.0 (Diethyl)High (> 3.0 estimated)+4.3 (PEG-Ester) vs -1.8 (MTX)
DHFR Binding Affinity

-tert-butyl > MTX (1.9x)
Lower (requires hydrolysis)Inactive until release
In Vivo Efficacy (L1210) +10-40% Life Span Increase+167% Life Span Increase (at lower eq.[1] dose)Varies; reduced systemic toxicity
Key Limitation Rapid plasma hydrolysis (human)Solubility in aqueous mediaComplex synthesis/purification
Detailed Analysis
Class A: Simple Alkyl Esters (The Baseline)
  • Candidates: Dimethyl (DME), Diethyl (DEE), and Mono-tert-butyl esters.

  • Performance: These esters effectively bypass the RFC. However, their utility is often limited by rapid hydrolysis in plasma before reaching the target tissue.

  • Critical Insight: The

    
    -tert-butyl monoester  is unique. Unlike most esters that must hydrolyze to bind DHFR effectively, this derivative exhibits a 1.9-fold higher binding affinity  to DHFR than native MTX itself. This suggests that the 
    
    
    
    -carboxyl group is not strictly required for binding, whereas the
    
    
    -carboxyl is critical.[2]
  • Recommendation: Use

    
    -tert-butyl for structure-activity relationship (SAR) studies where hydrolysis is undesirable.
    
Class B: Lipophilic Aryl Diesters (The High Performers)
  • Candidates: Bis(6-chloropiperonyl), Bis(2,5-dimethylbenzyl).[3]

  • Performance: These are the "heavy lifters" for in vivo efficacy. In L1210 leukemia models, the bis(6-chloropiperonyl) ester demonstrated a 167% increase in life span (ILS) at an MTX-equivalent dose of 40 mg/kg.[3]

  • Comparison: To achieve a mere 100% ILS with native MTX, a dose of 60 mg/kg was required.[3]

  • Causality: The lipophilic nature allows for a "depot" effect and higher intracellular accumulation via passive diffusion, independent of the saturable RFC transporter.

Class C: Polymeric & Conjugate Esters (The Solubilizers)
  • Candidates: MTX-PEG esters, MTX-AuNP (Gold Nanoparticle) conjugates.

  • Performance: Native MTX is Class IV (low permeability/low solubility).[4] Esterification with PEG shifts the LogP from -1.85 to +4.3 , drastically altering biodistribution.

  • Stability: These esters show pH-dependent stability, being more stable in acidic environments (tumor microenvironment) and hydrolyzing at physiological pH, providing a "smart" release mechanism.

Mechanistic Visualization

The following diagram illustrates the transport bypass mechanism and the critical hydrolysis step required for most esters (except specific


-derivatives) to regain potency.

MTX_Mechanism cluster_ext Extracellular Space cluster_mem Cell Membrane cluster_cyto Intracellular Space MTX Native MTX (Charged) RFC RFC Transporter (Downregulated/Saturated) MTX->RFC Blocked in Resistant Cells MTX_Ester MTX-Ester (Lipophilic) Diffusion Passive Diffusion MTX_Ester->Diffusion MTX_Cyto MTX (Active) RFC->MTX_Cyto MTX_Ester_In Intracellular Ester Diffusion->MTX_Ester_In High Uptake DHFR DHFR Enzyme MTX_Cyto->DHFR Inhibition DNA DNA Synthesis Inhibition DHFR->DNA Arrest MTX_Ester_In->MTX_Cyto Hydrolysis (CES Enzymes)

Caption: Mechanism of Action: Esters bypass the RFC bottleneck via passive diffusion, requiring intracellular hydrolysis to active MTX for DHFR inhibition.

Experimental Protocols

Protocol A: Synthesis of MTX Diethyl Ester (HCl-Catalyzed)

Rationale: This method is robust, scalable, and avoids the racemization often seen with base-catalyzed methods.

Reagents: Methotrexate (USP grade), Absolute Ethanol, Thionyl Chloride (SOCl₂), Diethyl Ether.

  • Activation: In a flame-dried round-bottom flask under Argon, cool 50 mL of absolute ethanol to 0°C.

  • Reagent Generation: Dropwise add Thionyl Chloride (1.5 eq) to the ethanol. Caution: Exothermic evolution of HCl gas. Stir for 30 mins to generate anhydrous HCl/EtOH.

  • Esterification: Add Methotrexate (1.0 eq) to the mixture. The suspension will dissolve as the reaction proceeds.

  • Reflux: Heat to 60°C for 4-6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The polar MTX spot (

    
    ) should disappear, replaced by the less polar diester (
    
    
    
    ).
  • Isolation: Evaporate solvent under reduced pressure.

  • Neutralization: Resuspend residue in ice-cold water. Adjust pH to 8.0 using saturated NaHCO₃.

  • Extraction: Extract immediately with DCM (3x). Dry organic layer over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Ether or purify via flash chromatography (SiO₂, gradient 0-5% MeOH in DCM).

Protocol B: Synthesis of Lipophilic Aryl Esters (Cesium Carbonate Method)

Rationale: Used for complex halides (e.g., piperonyl) where acid conditions might degrade the sensitive aryl group.

  • Solvation: Dissolve MTX (1 eq) in anhydrous DMSO.

  • Base Addition: Add Cesium Carbonate (

    
    , 1.2 eq per carboxyl group). Stir for 30 mins at Room Temp (RT).
    
  • Alkylation: Add the corresponding alkyl/aryl halide (e.g., 6-chloropiperonyl chloride, 2.5 eq).

  • Reaction: Stir at RT for 12-24 hours.

  • Workup: Pour into ice water. The lipophilic ester will precipitate. Filter and wash with water.[5]

Protocol C: In Vitro Cytotoxicity Assessment (Self-Validating)

Rationale: Prodrugs require time to hydrolyze. Standard 24h assays may yield false negatives.

  • Cell Lines: L1210 (Leukemia, RFC-positive) and L1210/R81 (RFC-deficient).

  • Seeding: 5,000 cells/well in 96-well plates. Allow 24h attachment.

  • Dosing: Treat with serial dilutions (1 nM - 100

    
    M) of MTX (Control) vs. MTX-Ester.
    
  • Incubation (Critical Step): Incubate for 72 hours .

    • Validation Check: If the Ester IC50 is >10x higher than MTX in Wild-Type cells, hydrolysis may be inefficient in this specific cell line. Check esterase expression levels.

  • Readout: MTT or CellTiter-Glo assay.

  • Success Metric: The Resistance Factor (RF = IC50_Resistant / IC50_WildType) should be:

    • MTX: RF > 100 (High resistance).[3]

    • MTX-Ester: RF

      
       1 (Resistance bypassed).
      

Synthesis & Decision Workflow

Synthesis_Workflow Start Select Target Ester Type Ester Type? Start->Type Simple Simple Alkyl (Me, Et, t-Bu) Type->Simple Robust Group Complex Sensitive Aryl (Piperonyl, Picolyl) Type->Complex Acid Sensitive MethodA Method A: Acid Catalyzed (HCl/Alcohol) Simple->MethodA MethodB Method B: Neutral Alkylation (Cs2CO3/DMSO) Complex->MethodB Purify Purification (pH adjustment + Extraction) MethodA->Purify MethodB->Purify Validation Validation (NMR, LogP, Hydrolysis Rate) Purify->Validation

Caption: Synthesis Decision Tree: Selecting the optimal pathway based on the chemical stability of the ester moiety.

References

  • Rosowsky, A. et al. (1981). "Methotrexate analogues. 11. Unambiguous chemical synthesis and in vitro biological evaluation of alpha- and gamma-monoesters as potential prodrugs." Journal of Medicinal Chemistry. Link

  • Rosowsky, A. et al. (1986). "Methotrexate analogues. 18. Enhancement of the antitumor effect of methotrexate and 3',5'-dichloromethotrexate by the use of lipid-soluble diesters." Journal of Medicinal Chemistry. Link

  • Javiera Alvarez-Figueroa, M. et al. (2011). "Synthesis and Characterization of Methotrexate Polyethylene Glycol Esters as a Drug Delivery System." ResearchGate. Link

  • Manjappa, A.S. et al. (2019). "Ameliorated in vitro anticancer efficacy of methotrexate D-α-Tocopheryl polyethylene glycol 1000 succinate ester against breast cancer cells." Pharma Excipients.[6] Link

  • Piper, J.R. et al. (1980). "A Preparative Scale Synthesis and Chromatographic Separation of Methotrexate-α and γ-Monobutyl Esters." Organic Preparations and Procedures International.[7] Link

Sources

validating the purity of synthesized Methotrexate Dimethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Validating the Purity of Synthesized Methotrexate Dimethyl Ester

For research scientists and professionals in drug development, the synthesis of a novel compound is but the first step. The subsequent, and arguably more critical, phase is the rigorous validation of its purity. Methotrexate Dimethyl Ester (MTX-DME), a derivative of the widely-used antifolate drug Methotrexate (MTX), serves as a crucial lipophilic prodrug for enhanced cellular uptake and as a key intermediate in further chemical modifications.[1] Ensuring its purity is paramount, as even minute quantities of impurities—such as unreacted starting material, mono-esterified byproducts, or degradation products—can significantly alter its physicochemical properties, biological activity, and toxicity profile, thereby confounding experimental results.

This guide provides a comprehensive framework for validating the purity of newly synthesized MTX-DME. Authored from the perspective of a Senior Application Scientist, it moves beyond mere procedural lists to elucidate the scientific rationale behind the selection of analytical techniques and experimental parameters. We will compare the orthogonal strengths of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to construct a self-validating system for a holistic and unambiguous purity assessment.

No single analytical technique is sufficient to definitively establish the purity of a compound. Each method interrogates different physicochemical properties of the molecule, and their combined application provides a multi-faceted, robust confirmation of identity and purity.

  • Chromatography (HPLC/UPLC): Excels at separating the target compound from structurally similar impurities, providing a quantitative measure of purity based on relative peak area.[2]

  • Spectroscopy (¹H NMR): Offers detailed structural information, confirming the presence of key functional groups (the two methyl esters) and the absence of signals from starting materials (carboxylic acids). It can also be used for quantitative analysis (qNMR).

  • Spectrometry (Mass Spec): Provides an exact mass measurement, confirming the elemental composition of the synthesized molecule and helping to identify the mass of any co-eluting impurities found during HPLC analysis.[]

The logical workflow for this multi-pronged validation is illustrated below.

G cluster_prep Sample Preparation cluster_results Data Integration & Reporting Prep Synthesized MTX-DME Batch HPLC HPLC / UPLC Analysis (Quantitative Purity) Prep->HPLC Dissolve in Mobile Phase/DMSO NMR ¹H NMR Spectroscopy (Structural Confirmation) Prep->NMR Dissolve in DMSO-d6 MS LC-MS Analysis (Mass Confirmation) Prep->MS Dissolve in ACN/H₂O Report Comprehensive Purity Report (Identity, Purity, Impurity Profile) HPLC->Report NMR->Report MS->Report G Start Start: Sample & Standard Prep Prep Dissolve MTX-DME in DMSO (e.g., 1 mg/mL) Start->Prep Dilute Dilute with Mobile Phase A to working concentration (e.g., 50 µg/mL) Prep->Dilute SST System Suitability Test: Inject Reference Standard Dilute->SST Before sample run Inject Inject Sample Solution Dilute->Inject SST->Inject Separate Gradient Elution on C18 Column Inject->Separate Detect UV Detection at 303 nm Separate->Detect Analyze Integrate Peaks & Calculate Area % Detect->Analyze End End: Report Purity Analyze->End

Sources

A Comparative Guide to Inter-Laboratory Quantification of Methotrexate Dimethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. Methotrexate (MTX), a widely used therapeutic agent, and its related compounds require rigorous analytical oversight. Among these, Methotrexate Dimethyl Ester (MTX-DME), a known process-related impurity, necessitates reliable quantification methods to ensure the quality of the drug substance.

This guide provides an in-depth comparison of analytical methodologies for the quantification of Methotrexate Dimethyl Ester. In the absence of formal inter-laboratory proficiency testing programs for this specific analyte, this document establishes a benchmark method based on a validated Ultra-Performance Liquid Chromatography (UPLC) approach and discusses alternative methodologies. The focus is on the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity.

The Critical Need for Accurate MTX-DME Quantification

Methotrexate Dimethyl Ester is recognized as "Impurity J" in the European Pharmacopoeia.[1] Its presence in the final drug product, even in minute amounts, can have implications for the stability, efficacy, and safety profile of Methotrexate. Therefore, robust and reproducible analytical methods are essential for its control. The choice of analytical methodology can significantly impact the reported levels of this impurity, making inter-laboratory consistency a critical goal.

Benchmark Method: Ultra-Performance Liquid Chromatography (UPLC)

A sensitive and rapid UPLC method has been developed and validated for the simultaneous determination of six impurities in Methotrexate drug substances, including MTX-DME.[2] This method serves as an excellent benchmark for inter-laboratory comparisons due to its detailed validation and high performance.

Principle of the UPLC Method

This method utilizes reversed-phase UPLC with UV detection to separate MTX-DME from the parent compound and other related impurities. The use of a sub-2 µm particle column provides higher resolution and faster analysis times compared to traditional HPLC methods.

Experimental Protocol: UPLC-UV for MTX-DME

The following protocol is based on the validated method described by Wu et al. (2014).[2]

Instrumentation:

  • Agilent 1290 Infinity UPLC system or equivalent, equipped with a diode array detector (DAD).

Chromatographic Conditions:

  • Column: Agilent Zorbax Extend C-18 (50 mm × 4.6 mm, 1.8 µm)

  • Mobile Phase A: 20 mmol/L Sodium dihydrogen phosphate in water (pH 3.0)

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-10 min: 5-15% B (linear gradient)

    • 10-16 min: 15% B

  • Flow Rate: 2.2 mL/min

  • Detection Wavelength: 305 nm

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

Sample Preparation:

  • Accurately weigh and dissolve the Methotrexate drug substance in dimethyl sulfoxide (DMSO) to minimize the hydrolysis of esterified impurities like MTX-DME.[3]

  • Further dilute with the initial mobile phase to the desired concentration.

Performance Characteristics of the UPLC Method

The following table summarizes the reported performance characteristics for the quantification of MTX-DME using this UPLC method.[2] This data provides a solid baseline for any laboratory aiming to establish or validate their own method.

Parameter Reported Performance
Linearity (r) > 0.999
Limit of Detection (LOD) < 0.774 µg/mL
Limit of Quantification (LOQ) < 1.03 µg/mL
Intra-day Precision (RSD) < 9.8%
Inter-day Precision (RSD) < 9.8%
Recovery 95.2% to 103% (82.7% to 117% at LOQ)
Causality Behind Experimental Choices
  • UPLC over HPLC: The choice of UPLC is driven by the need for high-throughput analysis and superior resolution to separate closely eluting impurities. The smaller particle size of the stationary phase leads to sharper peaks and better separation efficiency.

  • Gradient Elution: A gradient is necessary to achieve a good separation of all impurities with varying polarities within a reasonable timeframe.

  • pH of Mobile Phase: The pH of the mobile phase is critical for controlling the retention and peak shape of ionizable compounds like Methotrexate and its impurities. A pH of 3.0 ensures that the carboxylic acid groups are protonated, leading to better retention on a C18 column.

  • DMSO as a Solvent: The use of DMSO for initial sample dissolution is a key consideration to prevent the hydrolysis of the ester groups in MTX-DME, ensuring an accurate quantification of this impurity.[3]

Experimental Workflow Diagram

UPLC_Workflow cluster_prep Sample Preparation cluster_analysis UPLC Analysis cluster_data Data Processing start Weigh MTX Drug Substance dissolve Dissolve in DMSO start->dissolve dilute Dilute with Mobile Phase dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect UV Detection (305 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification (External Standard) integrate->quantify

Caption: UPLC-UV workflow for MTX-DME quantification.

Alternative and Complementary Methods

While the UPLC-UV method provides a robust benchmark, other techniques can be employed for the quantification of MTX-DME, each with its own set of advantages and limitations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Traditional HPLC-UV is a widely accessible and reliable technique for impurity profiling.

  • Principle: Similar to UPLC, but utilizes columns with larger particle sizes (typically 3-5 µm), resulting in longer run times and lower resolution.

  • Typical Performance: While specific inter-laboratory data for MTX-DME is scarce, a well-validated HPLC-UV method can be expected to achieve linearity with r > 0.99, precision with RSD < 15%, and accuracy within 85-115%. The LOD and LOQ would likely be higher than those of the UPLC method.

  • Causality: The choice of HPLC over UPLC is often dictated by the availability of instrumentation. The method development would follow similar principles of mobile phase selection and pH control.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the highest sensitivity and selectivity, LC-MS/MS is the gold standard.

  • Principle: This technique couples the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. It allows for the unambiguous identification and quantification of analytes based on their mass-to-charge ratio and fragmentation patterns.

  • Typical Performance: LC-MS/MS methods can achieve significantly lower LOD and LOQ values compared to UV-based methods. Precision and accuracy are generally excellent, often with RSDs well below 10% and accuracy within 90-110%.

  • Causality: LC-MS/MS would be the method of choice when extremely low levels of MTX-DME need to be quantified, or in complex matrices where co-eluting peaks might interfere with UV detection. A study comparing a newly developed LC-MS/MS method for the parent drug, Methotrexate, with immunoassays highlighted the superior accuracy of LC-MS/MS due to the elimination of cross-reactivity with metabolites.[4] This principle of enhanced specificity is directly applicable to impurity analysis.

Method Comparison Overview
Method Principle Advantages Limitations Typical Application
UPLC-UV High-resolution chromatographic separation with UV detection.Fast analysis, high resolution, good sensitivity.Requires specialized high-pressure instrumentation.Routine quality control, impurity profiling.
HPLC-UV Chromatographic separation with UV detection.Widely available, robust, and reliable.Longer run times, lower resolution than UPLC.Standard quality control testing.
LC-MS/MS Chromatographic separation with mass spectrometric detection.Highest sensitivity and selectivity, structural confirmation.Higher cost and complexity of instrumentation and method development.Trace level impurity quantification, reference method development.

Establishing Inter-Laboratory Consistency: A Path Forward

Given the absence of a formal proficiency testing program for MTX-DME, laboratories can take the following steps to ensure the reliability and comparability of their results:

  • Method Harmonization: Adopt a well-validated method, such as the UPLC-UV method described, as a starting point.

  • Use of Certified Reference Materials: Employ certified reference standards for Methotrexate Dimethyl Ester for calibration and quality control.

  • Rigorous In-House Validation: Conduct a thorough in-house method validation according to ICH Q2(R1) guidelines, covering specificity, linearity, range, accuracy, precision, and robustness.

  • Cross-Validation with a Reference Laboratory: If possible, perform a cross-validation of a subset of samples with another reputable laboratory to establish inter-laboratory agreement.

  • Participation in Related Proficiency Testing: Participate in proficiency testing programs for the parent drug, Methotrexate, as this can provide valuable insights into the laboratory's overall analytical competency.

Conclusion

References

  • Wu, C. S., et al. (2013). Identification of impurities in methotrexate drug substances using high-performance liquid chromatography coupled with a photodiode array detector and Fourier transform ion cyclotron resonance mass spectrometry. Rapid Communications in Mass Spectrometry, 27(9), 971-978. Available at: [Link]

  • Wu, C. S., et al. (2014). Separation, determination of six impurities in methotrexate drug substance using ultra-performance liquid chromatography. Chinese Chemical Letters, 25(3), 447-450. Available at: [Link]

  • ResearchGate. (n.d.). Identification of impurities in methotrexate drug substances using high-performance liquid chromatography coupled with a photodiode array detector and Fourier transform ion cyclotron resonance mass spectrometry. Available at: [Link]

  • Ashdin Publishing. (n.d.). Drug Development and Validation of Elemental Impurities Content in Methotrexate Injection USP 250 mg/10 ml by Inductively Coupled Plasma Mass Spectroscopy (ICP-MS). Available at: [Link]

  • Karami, F., et al. (2019). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. Journal of Pharmaceutical Analysis, 9(6), 373-391. Available at: [Link]

  • ScienceOpen. (2019, June 20). Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. Available at: [Link]

  • Shinde, S. S., & Khulbe, P. (2025, April 23). Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrexate. Asian Journal of Pharmaceutical Research and Innovation, 28(1). Available at: [Link]

  • Global Substance Registration System (GSRS). (n.d.). DIMETHYL METHOTREXATE. Available at: [Link]

  • United States Pharmacopeia. (n.d.). 2-(4-{amino}benzamido)pentanedioic acid. Available at: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2024, June 30). Environmental Friendly Analysis: Development and Validation of UV-Visible Spectrophotometric Method for Methotrexate Quantification. Available at: [Link]

  • United States Pharmacopeia. (n.d.). 4300 Methotrexate / Official Monographs USP 36. Available at: [Link]

  • Ertugrul, S., Sertoglu, E., & Ozgurtas, T. (2018). Development and Validation of High Performance Liquid Chromatography Method for Quantitation of Methotrexate in Plasma. Annals of Chromatography and Separation Techniques, 4(1), 1035. Available at: [Link]

  • ResearchGate. (2025, August 7). Separation, determination of six impurities in methotrexate drug substance using ultra-performance liquid chromatography. Available at: [Link]

  • United States Pharmacopeia. (2025, February 15). Methotrexate USP 2025. Available at: [Link]

  • ChemWhat. (n.d.). Methotrexate Diethyl Ester CAS#: 43170-88-3. Available at: [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2024, December 5). Different Analytical Methodology for The Analysis of Methotrexate. Available at: [Link]

  • Kocur, A., et al. (2025). Novel LC-MS/MS method for measuring methotrexate in high-dose therapy: a comparative study with commercial EMIT and EIA immunoassays. Pharmacological Reports, 77(1), 1-14. Available at: [Link]

  • Waters. (n.d.). UPLC-MS/MS Analysis of Methotrexate in Plasma and Serum for Clinical Research. Available at: [Link]

  • Wang, Y., et al. (2021). A Validated HPLC-MS/MS Method for Quantification of Methotrexate and Application for Therapeutic Drug Monitoring in Children and Adults with Non-Hodgkin Lymphoma. Cancer Management and Research, 13, 8261-8270. Available at: [Link]

  • United States Pharmacopeia. (2019, April 26). Methotrexate Injection. Available at: [Link]

  • Bouquie, R., et al. (2014). A fast LC-MS/MS assay for methotrexate monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy. Analytical Methods, 6(16), 6469-6476. Available at: [Link]

Sources

assessing the therapeutic equivalence of Methotrexate Dimethyl Ester to Methotrexate in animal studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Methotrexate Dimethyl Ester vs. Methotrexate in Animal Studies

Executive Summary

This guide provides a technical comparison between Methotrexate (MTX) and its lipophilic prodrug derivative, Methotrexate Dimethyl Ester (MTX-DME) . While often compared in the context of antifolate therapy, these two compounds are not therapeutically equivalent in a regulatory sense (i.e., AB-rated generics). They represent distinct pharmacological tools: MTX is the standard-of-care hydrophilic antifolate requiring active transport, while MTX-DME is a lipophilic probe designed to bypass membrane transport resistance via passive diffusion.

Key Distinction: In animal models, MTX-DME serves primarily as a research tool to investigate transport-independent cytotoxicity. Its therapeutic equivalence to MTX is context-dependent: it is often superior in transport-resistant tumor models but displays variable pharmacokinetics in wild-type rodents due to species-specific serum esterase activity.

Mechanistic Divergence: Transport & Activation

The core difference lies in cellular entry. MTX relies on the Reduced Folate Carrier (RFC/SLC19A1) , a transporter often downregulated in resistant cancers. MTX-DME, being lipophilic, permeates the cell membrane passively. Once intracellular, MTX-DME must be hydrolyzed by non-specific esterases to regenerate the active parent drug (MTX) before it can inhibit Dihydrofolate Reductase (DHFR).

Pathway Visualization

The following diagram illustrates the parallel entry pathways merging into a single inhibitory mechanism.

MTX_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MTX_Out Methotrexate (MTX) (Hydrophilic) RFC Reduced Folate Carrier (SLC19A1) MTX_Out->RFC High Affinity MTX_DME_Out MTX Dimethyl Ester (Lipophilic) Passive Passive Diffusion MTX_DME_Out->Passive MTX_In Intracellular MTX RFC->MTX_In Active Transport MTX_DME_In Intracellular MTX-DME Passive->MTX_DME_In Lipid Bilayer Permeation PolyG MTX Polyglutamates (Active Species) MTX_In->PolyG FPGS Enzyme MTX_DME_In->MTX_In Hydrolysis (Carboxylesterases) Target Target Inhibition (DHFR / TYMS / ATIC) PolyG->Target Potent Inhibition

Caption: Figure 1. Dual entry pathways. MTX-DME bypasses the RFC transporter but requires intracellular hydrolysis to become active.

Experimental Protocol: Formulation & Dosing

Researchers must adjust protocols when substituting MTX with MTX-DME due to solubility and molecular weight differences.

A. Formulation Strategy
  • Methotrexate (Standard): Typically formulated as a sodium salt in saline or PBS. Soluble at physiological pH.

  • MTX-DME (Ester): Poorly water-soluble. Requires organic co-solvents or lipid carriers.

    • Vehicle Recommendation: 10% DMSO + 10% Tween 80 + 80% Saline (prepare fresh to prevent premature hydrolysis).

    • Alternative: Dissolution in corn oil for oral gavage (slow absorption).

B. Dosing Conversion

Do not dose 1:1 by weight. You must correct for the molecular weight difference to ensure molar equivalence.

CompoundMolecular Weight ( g/mol )Conversion Factor
Methotrexate ~454.41.0 (Reference)
MTX Dimethyl Ester ~482.51.06x (Dose 1.06 mg of ester for every 1 mg of MTX)

Therapeutic Equivalence Assessment

The "equivalence" of MTX-DME to MTX is highly dependent on the animal model used.

Scenario A: Wild-Type Rodent Models (L1210 Leukemia, Adjuvant Arthritis)
  • Observation: MTX-DME is often not therapeutically equivalent to MTX in wild-type mice on standard schedules.

  • Reasoning: Rodent plasma contains high levels of non-specific esterases (carboxylesterases) compared to human plasma.

  • Outcome: MTX-DME is rapidly hydrolyzed to MTX in the bloodstream before reaching target tissues.

    • Result: It behaves like an expensive, less soluble version of MTX.

    • Data Support: Studies show that while MTX diesters can increase lifespan in leukemia models, they often require different dosing schedules (e.g., q3d vs. daily) to match MTX efficacy due to altered pharmacokinetics [1].

Scenario B: Transport-Resistant Models (RFC-Deficient Tumors)
  • Observation: MTX-DME demonstrates superior efficacy.

  • Reasoning: In tumors that have downregulated SLC19A1 (RFC) to evade MTX, the parent drug cannot enter. MTX-DME enters passively, restoring cytotoxicity.

  • Outcome: "Therapeutic Rescue." The ester is effective where the parent drug fails.

Summary of Comparative Performance
ParameterMethotrexate (MTX)MTX Dimethyl Ester (MTX-DME)
Cellular Uptake Carrier-Mediated (RFC)Passive Diffusion
Resistance Profile Susceptible to RFC downregulationOvercomes RFC downregulation
Systemic Half-Life Short (renal elimination)Variable (depends on hydrolysis rate)
CNS Penetration Poor (requires high dose)Enhanced (lipophilic)
Primary Use Standard TherapyResearch Probe / Prodrug Development

Safety & Toxicity Profile

While the mechanism of cytotoxicity (DHFR inhibition) is identical once hydrolyzed, the distribution toxicity differs.

  • Systemic Toxicity: In mice, rapid systemic hydrolysis leads to a toxicity profile similar to MTX (gastrointestinal mucositis, bone marrow suppression).

  • CNS Accumulation: Due to high lipophilicity, MTX-DME crosses the Blood-Brain Barrier (BBB) more effectively than MTX.

    • Risk:[1][2] Higher potential for neurotoxicity in animal models if not dosed carefully.

    • Benefit: Potential utility in models of CNS lymphoma where MTX requires dangerous high-dose systemic administration to penetrate.

  • Local Toxicity: MTX-DME formulations (often involving DMSO or ethanol) can cause injection site irritation not seen with aqueous MTX sodium.

Decision Matrix for Researchers

Use the following logic flow to determine which compound to utilize in your study.

Selection_Logic Start Select Compound for Study Q1 Is the target tissue/tumor RFC-Deficient? Start->Q1 Branch_Yes Yes (Transport Resistant) Q1->Branch_Yes Branch_No No (Wild Type) Q1->Branch_No Use_DME USE MTX-DME (Bypasses transport defect) Branch_Yes->Use_DME Consider_DME CONSIDER MTX-DME (Enhanced BBB crossing) Branch_Yes->Consider_DME Q2 Are you studying CNS penetration? Branch_No->Q2 Use_MTX USE METHOTREXATE (Standard Control) Branch_No->Use_MTX Q2->Branch_Yes Yes Q2->Branch_No No

Caption: Figure 2. Decision matrix for selecting between MTX and MTX-DME based on experimental goals.

References

  • Rosowsky, A., et al. (1982). "Methotrexate analogues. 18. Enhancement of the antitumor effect of methotrexate and 3',5'-dichloromethotrexate by the use of lipid-soluble diesters." Journal of Medicinal Chemistry.

  • Visentin, M., et al. (2012). "The antifolates."[3][4][5] Hematology/Oncology Clinics of North America.

  • Westerhof, G.R., et al. (1995). "Carrier- and receptor-mediated transport of folate antagonists utilizing specific affinity probes." Molecular Pharmacology.

  • Santa Cruz Biotechnology. "Methotrexate Dimethyl Ester Product Data."

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methotrexate Dimethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle. Methotrexate Dimethyl Ester, a derivative of the potent antineoplastic agent Methotrexate, requires meticulous handling and disposal to ensure the safety of laboratory personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methotrexate Dimethyl Ester, grounded in established safety principles and regulatory guidelines.

Understanding the Hazard: Why Proper Disposal is Critical

Methotrexate and its derivatives are classified as cytotoxic compounds.[1] This classification stems from their mechanism of action: interfering with cellular division and growth.[1] Consequently, they are potent toxins and are also considered mutagenic, carcinogenic, and teratogenic.[2][3][4][5][6] Accidental exposure to these compounds can have severe health consequences.[2][4][5][6] Therefore, a robust and validated disposal plan is not merely a procedural formality but a critical component of a comprehensive laboratory safety program.

The primary goal of the disposal procedure is the complete and irreversible destruction of the cytotoxic compound, preventing its release into the environment where it could harm aquatic life and potentially re-enter the human food chain.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling Methotrexate Dimethyl Ester in any capacity, including for disposal, the appropriate Personal Protective Equipment (PPE) must be worn. The rationale behind each piece of equipment is to prevent the primary routes of exposure: inhalation, skin absorption, and ingestion.[7]

PPE ComponentSpecificationRationale
Gloves Chemotherapy-rated, powder-free nitrile or neoprene gloves. Double gloving is mandatory.[8][9]Provides a robust barrier against skin contact. Double gloving offers an additional layer of protection in case the outer glove is compromised.
Eye Protection Chemical splash goggles or a full-face shield.[9]Protects the eyes and mucous membranes from splashes and aerosols.
Lab Coat/Gown Disposable, solid-front gown with long sleeves and elastic or knit cuffs.[9]Prevents contamination of personal clothing and skin. The cuffs should be tucked into the inner pair of gloves.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form or if there is a risk of aerosolization.[2][9]Prevents the inhalation of fine particles of the compound.

Waste Segregation: A Critical Step for Safety and Compliance

Proper segregation of waste contaminated with Methotrexate Dimethyl Ester is fundamental to a safe disposal process. All items that have come into contact with the compound must be treated as hazardous cytotoxic waste.

Key Segregation Principles:

  • Dedicated Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.[1] These are often color-coded (e.g., yellow or purple) to distinguish them from other waste streams.[1]

  • Sharps: All needles, syringes, and other sharp objects contaminated with Methotrexate Dimethyl Ester must be placed directly into a designated cytotoxic sharps container.

  • Non-Sharps Solid Waste: This includes contaminated gloves, gowns, bench paper, and any other solid materials. These should be placed in a dedicated, lined container for cytotoxic waste.

  • Liquid Waste: Unused solutions of Methotrexate Dimethyl Ester should be collected in a sealed, compatible, and clearly labeled container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The following protocol outlines the standard procedure for the disposal of Methotrexate Dimethyl Ester.

Decontamination of Work Surfaces
  • Prepare a Decontamination Solution: A solution of detergent and water is generally effective for cleaning surfaces.

  • Wipe Down Surfaces: Thoroughly wipe down the work area where Methotrexate Dimethyl Ester was handled.

  • Dispose of Cleaning Materials: All cleaning materials (e.g., wipes, paper towels) must be disposed of as cytotoxic waste.

Packaging of Waste for Disposal
  • Seal Primary Containers: Ensure that all waste containers are securely sealed to prevent leakage.

  • Labeling: All containers must be clearly labeled with "Cytotoxic Waste" or "Chemotherapy Waste" and include the name of the compound (Methotrexate Dimethyl Ester).[1]

  • Secondary Containment: Place sealed primary containers into a larger, robust, and labeled secondary container for transport.

Final Disposal Method

The universally recommended and most effective method for the final disposal of cytotoxic waste, including Methotrexate Dimethyl Ester, is high-temperature incineration by a licensed hazardous waste disposal facility.[2][4] This process ensures the complete destruction of the cytotoxic molecule.

Note: Disposing of cytotoxic waste down the drain is strictly prohibited in most jurisdictions due to the potential for environmental contamination.

Spill Management: An Emergency Protocol

In the event of a spill of Methotrexate Dimethyl Ester, immediate and appropriate action is crucial to contain the contamination and protect personnel.

Spill Kit

A dedicated cytotoxic spill kit should be readily available in any laboratory where Methotrexate Dimethyl Ester is handled. This kit should contain:

  • Appropriate PPE (as listed in Section 2)

  • Absorbent pads or pillows

  • Designated cytotoxic waste disposal bags and containers

  • Scoops and scrapers for solid spills

  • Warning signs to cordon off the area

Spill Cleanup Procedure
  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, put on all necessary personal protective equipment.

  • Contain the Spill:

    • For liquid spills: Cover the spill with absorbent pads, working from the outside in.

    • For solid spills: Gently cover the powder with a damp cloth or absorbent material to avoid generating dust. Do not sweep dry powder.

  • Clean the Area: Carefully collect all contaminated materials and place them into a designated cytotoxic waste container. Clean the spill area thoroughly with a detergent solution, followed by water.

  • Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as cytotoxic waste.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.

Disposal Workflow Diagram

DisposalWorkflow Methotrexate Dimethyl Ester Disposal Workflow Start Handling of Methotrexate Dimethyl Ester PPE Don Appropriate PPE (Double Gloves, Gown, Eye Protection) Start->PPE Waste_Generation Waste Generation (Contaminated materials, unused compound) PPE->Waste_Generation Segregation Segregate Waste at Point of Generation Waste_Generation->Segregation Decontamination Decontaminate Work Area Waste_Generation->Decontamination Sharps Sharps Waste (Needles, Syringes) Segregation->Sharps Non_Sharps Non-Sharps Solid Waste (Gloves, Gowns, etc.) Segregation->Non_Sharps Liquid Liquid Waste (Unused Solutions) Segregation->Liquid Sharps_Container Place in Labeled Cytotoxic Sharps Container Sharps->Sharps_Container Waste_Container Place in Labeled Cytotoxic Waste Container Non_Sharps->Waste_Container Liquid_Container Collect in Sealed, Labeled Liquid Waste Container Liquid->Liquid_Container Packaging Package and Label for Disposal Sharps_Container->Packaging Waste_Container->Packaging Liquid_Container->Packaging Decontamination->Packaging EHS_Pickup Arrange for Pickup by Environmental Health & Safety (EHS) Packaging->EHS_Pickup Incineration High-Temperature Incineration by Licensed Facility EHS_Pickup->Incineration End Disposal Complete Incineration->End

Caption: A workflow diagram illustrating the key steps for the proper disposal of Methotrexate Dimethyl Ester waste.

Conclusion

The responsible management of hazardous chemicals is a cornerstone of scientific excellence. Adherence to the procedures outlined in this guide will ensure the safe disposal of Methotrexate Dimethyl Ester, protecting you, your colleagues, and the environment. Always consult your institution's specific Environmental Health and Safety protocols, as they may have additional requirements based on local, state, and federal regulations.

References

  • Safe Handling and Disposal of Antineoplastic and Other Drugs. (n.d.). University of Rhode Island. Retrieved February 20, 2026, from [Link]

  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. (1986, January 29). Occupational Safety and Health Administration. Retrieved February 20, 2026, from [Link]

  • GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS. (n.d.). California Institute of Technology. Retrieved February 20, 2026, from [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. (2016, February 1). Occupational Safety and Health Administration. Retrieved February 20, 2026, from [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. Occupational Safety and Health Administration. (1986, May). American Journal of Hospital Pharmacy, 43(5), 1193–1204. Retrieved February 20, 2026, from [Link]

  • How Should Cytotoxic Waste be Disposed of? (2022, October 20). Sharpsmart. Retrieved February 20, 2026, from [Link]

  • How To Dispose Off Chemotherapy Waste with Secure Waste. (2025, September 12). Secure Waste. Retrieved February 20, 2026, from [Link]

  • Cytotoxic Waste Disposal Guidelines. (2021, November 24). Daniels Health. Retrieved February 20, 2026, from [Link]

  • Guide to Cytotoxic Waste Compliance. (2019, July 4). Daniels Health. Retrieved February 20, 2026, from [Link]

  • METHOTREXATE, VIALS 12 Special Handling Instructions. (n.d.). Hospira. Retrieved February 20, 2026, from [Link]

  • Methotrexate - Safety Data Sheet. (2021, September 23). Fermion. Retrieved February 20, 2026, from [Link]

  • SAFETY DATA SHEET. (n.d.). PCCA. Retrieved February 20, 2026, from [Link]

  • SAFETY DATA SHEET. (2009, March 2). Fisher Scientific. Retrieved February 20, 2026, from [Link]

  • NIOSH Publication Number 2004-102 - Antineoplastic Agents - Occupational Hazards in Hospitals. (2004). Centers for Disease Control and Prevention. Retrieved February 20, 2026, from [Link]

  • Dimethyl methotrexate | C22H26N8O5 | CID 118159. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

  • Methotrexate 108410 - Safety Data Sheet. (n.d.). Labbox. Retrieved February 20, 2026, from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved February 20, 2026, from [Link]

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Personal protective equipment for handling Methotrexate Dimethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment: The "Why" Before the "How"

As researchers, we often treat derivatives with the same general caution as the parent compound. However, Methotrexate Dimethyl Ester presents a specific pharmacokinetic vector that requires elevated vigilance compared to standard Methotrexate (MTX) salts.

The Scientific Reality: While Methotrexate is a known antimetabolite and antifolate with teratogenic and carcinogenic properties (CMR), its salt forms are generally hydrophilic. The Dimethyl Ester , however, is chemically modified to mask the carboxylic acid groups, significantly increasing its lipophilicity .

  • Critical Insight: Increased lipophilicity facilitates rapid passive diffusion across the stratum corneum (skin barrier). A spill of the ester variant on the skin may result in systemic absorption faster than an equivalent spill of the sodium salt.

  • Hazard Classification: Treat as Acute Toxin (Oral/Dermal) and Reproductive Toxin (Category 1B) .

Hazard Profile Summary
Hazard TypeH-CodeDescription
Acute Toxicity H301Toxic if swallowed.[1][2][3]
Genotoxicity H340May cause genetic defects.[3]
Reproductive H360FDMay damage fertility; May damage the unborn child.
Skin Exposure H315Causes skin irritation (Enhanced absorption risk).[1][3]
The PPE Defense System: A Self-Validating Protocol

Do not rely on generic "lab safety" rules. For cytotoxic esters, your PPE must form a validated barrier against permeation.[4]

A. Dermal Protection (The Critical Barrier)

Standard exam gloves are insufficient. You must utilize a Double-Gloving System verified against chemotherapy agents.

  • Inner Glove: Nitrile (minimum 4 mil). Tucked under the gown cuff.

  • Outer Glove: Nitrile or Neoprene (minimum 5-6 mil), tested to ASTM D6978 standards. Tucked over the gown cuff.

    • Why ASTM D6978? This standard tests permeation specifically against cytotoxic drugs (like chemotherapy agents), whereas standard medical gloves (ASTM D6319) are only tested against viral penetration.

  • Change Frequency: Change outer gloves every 30 minutes of continuous handling, or immediately upon any splash.

B. Respiratory & Engineering Controls
  • Primary Control: All handling of powders must occur within a Class II, Type B2 Biological Safety Cabinet (BSC) or a dedicated Chemical Fume Hood with HEPA filtration.

  • Secondary PPE: If working outside a hood (strictly discouraged) or during spill cleanup, a P100 (HEPA) respirator or Powered Air-Purifying Respirator (PAPR) is mandatory. N95 masks offer insufficient protection against high-potency pharmaceutical dusts in an event of a spill.

C. Body Shielding[5][6][7]
  • Gown: Disposable, lint-free, polyethylene-coated polypropylene (e.g., Tyvek®). It must have a closed front and long sleeves with elastic cuffs.

  • Eye Protection: Chemical splash goggles. Safety glasses with side shields are not sufficient for handling powders that can become airborne aerosols.

Visual Logic: PPE Selection Matrix

The following decision logic ensures you select the correct protection level based on the physical state and quantity of the reagent.

PPE_Selection Start Start: Handling Methotrexate Dimethyl Ester State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Hood Is Engineering Control (BSC/Fume Hood) Available? Solid->Hood Conc Concentration / Volume? Liquid->Conc YesHood Standard High-Potency Protocol: 1. Class II BSC 2. Double Nitrile Gloves (ASTM D6978) 3. Lab Coat + Impervious Apron Hood->YesHood Yes NoHood CRITICAL STOP: Do Not Proceed without P100/PAPR Hood->NoHood No HighConc High Conc (>10mg/mL) or Heating Involved Conc->HighConc LowConc Dilute Solution (<1mg/mL) Conc->LowConc HighAction Full Barrier: Double Gloves + Sleeve Covers + Face Shield + Fume Hood HighConc->HighAction LowAction Standard Barrier: Double Gloves + Goggles + Fume Hood LowConc->LowAction

Caption: Decision matrix for selecting PPE based on physical state and engineering control availability.

Operational Protocol: The "Red Zone" Workflow

This protocol treats the weighing and solubilization zone as a "Red Zone"—an area of highest contamination risk.

Step 1: Preparation (The Setup)
  • Demarcate: Place a disposable, plastic-backed absorbent pad (absorbent side up) in the BSC/Fume Hood. This captures any micro-spills immediately.

  • Solvent Prep: Pre-measure solvents (e.g., DMSO, Methanol) before opening the Methotrexate vial to minimize open-container time.

  • Balance Check: If the balance is outside the hood, use a tarred, sealable secondary container . Never weigh cytotoxic powder in the open lab air.

Step 2: Manipulation (The Critical Action)
  • Transfer: Open the vial only inside the hood.

  • Weighing:

    • Best Practice: Weigh by difference inside a closed vessel if possible.

    • Alternative: If weighing powder, use an anti-static gun to prevent electrostatic scattering of the light ester powder.

  • Solubilization: Add solvent slowly down the side of the vial. Cap immediately. Vortex inside the hood.

    • Note: The dimethyl ester is soluble in organic solvents (DMSO, DCM, Methanol) but has low solubility in water compared to the salt.

Step 3: Decontamination (The Exit)
  • Wipe Down: Wipe the exterior of the reaction vessel with a solvent-dampened tissue (methanol/ethanol) before removing it from the hood.

  • Outer Glove Removal: Remove outer gloves inside the hood and discard them into the cytotoxic waste container.

  • Seal: Ensure all waste is double-bagged before removal.

Waste Disposal & Emergency Response
Disposal of Cytotoxic Waste

Methotrexate and its derivatives are often classified as P-listed or U-listed waste (RCRA code U147 for Methotrexate) depending on jurisdiction, but best practice dictates handling all derivatives as Trace Chemotherapy Waste (Yellow/Purple bins depending on region) or Bulk Chemotherapy Waste (Black bins).

Waste CategoryDefinitionDisposal Method
Trace Waste Empty vials, gloves, gowns, pads with <3% residue by weight.High-temperature incineration (Medical Waste).
Bulk Waste Unused stock solutions, spill cleanup materials, visible powder.Hazardous Chemical Incineration (Must be labeled "Cytotoxic").[5]

Do NOT dispose of liquids down the drain or solids in the regular trash.

Emergency Spill Procedure (Powder)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don double gloves, gown, goggles, and P100 respirator.

  • Contain: Cover the spill with a damp absorbent pad (do not use dry paper towels, which create dust).

  • Clean: Scoop up the material. Clean the surface with 10% bleach (sodium hypochlorite) followed by a water rinse, then a solvent rinse (ethanol) to remove the lipophilic ester residue.

Visual Logic: The Safe Handling Loop

Safe_Handling_Loop Prep PREPARATION (Absorbent Pads, Double Gloves) Manip MANIPULATION (Inside BSC, Closed Vessels) Prep->Manip Initiate Decon DECONTAMINATION (Solvent Wipe, Outer Glove Off) Manip->Decon Complete Task Dispose DISPOSAL (Incineration Only, RCRA U147 Protocol) Decon->Dispose Segregate Waste Dispose->Prep New Cycle

Caption: The continuous cycle of safety required for handling cytotoxic esters.

References
  • National Institute for Occupational Safety and Health (NIOSH). (2016).[8] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings, 2016.[9] Centers for Disease Control and Prevention. [Link]

  • ASTM International. (2020). ASTM D6978-05(2019) Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs. ASTM.[4] [Link]

  • Occupational Safety and Health Administration (OSHA). (2016).[8] Controlling Occupational Exposure to Hazardous Drugs.[8][10] United States Department of Labor. [Link]

  • PubChem. (n.d.). Methotrexate (Compound Summary). National Library of Medicine.[11] [Link]

Sources

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